Sisamine
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91109-84-1 |
|---|---|
Molecular Formula |
C12H26N4O8S |
Molecular Weight |
386.42 g/mol |
IUPAC Name |
(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]cyclohexane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C12H24N4O4.H2O4S/c13-4-5-1-2-6(14)12(19-5)20-11-8(16)3-7(15)9(17)10(11)18;1-5(2,3)4/h1,6-12,17-18H,2-4,13-16H2;(H2,1,2,3,4)/t6-,7-,8+,9+,10-,11-,12-;/m1./s1 |
InChI Key |
NAFTYMWTOKXNNB-HKCUEWFLSA-N |
SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |
Isomeric SMILES |
C1C=C(O[C@@H]([C@@H]1N)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O)N)N)CN.OS(=O)(=O)O |
Canonical SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |
Synonyms |
sisamine |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Sesamin: A Technical Guide for Researchers
An In-depth Analysis of the Furofuran Lignan from Sesamum indicum
Sesamin, a prominent lignan isolated from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] As a non-competitive inhibitor of the Δ5-desaturase enzyme and an antagonist of nuclear receptors such as the Pregnane X Receptor (PXR), its potential applications in metabolic regulation and drug development are areas of active investigation.[2][3] This guide provides a detailed technical overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to sesamin, tailored for researchers, chemists, and drug development professionals.
Chemical Identity and Structure
Sesamin is classified as a furofuran lignan, characterized by a central tetrahydro-furo[3,4-c]furan ring system.[2] This core is symmetrically substituted at the 1 and 4 positions with 1,3-benzodioxole (or methylenedioxyphenyl) groups. The naturally occurring and most studied form is (+)-sesamin.
The stereochemistry of (+)-sesamin is crucial to its identity and is defined as (1S,3aR,4S,6aR).[2] This specific spatial arrangement of the substituents on the fused furan rings dictates its biological activity.
Chemical Structure Visualization
The chemical structure of (+)-sesamin is depicted below, illustrating the core furofuran scaffold and the attached benzodioxole moieties.
References
The In Vivo Mechanisms of Action of Sesamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamin, a prominent lignan found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its diverse pharmacological activities. Extensive in vivo research has elucidated its potent effects on lipid metabolism, inflammation, and oxidative stress, positioning it as a promising candidate for the development of novel therapeutics for a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the core in vivo mechanisms of action of sesamin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Modulation of Lipid Metabolism
Sesamin exerts profound effects on lipid homeostasis, primarily by influencing fatty acid oxidation, cholesterol metabolism, and the expression of key regulatory genes.
Effects on Plasma and Hepatic Lipids
In vivo studies have consistently demonstrated the lipid-lowering properties of sesamin. A meta-analysis of seven randomized controlled trials involving 212 participants revealed that sesamin supplementation significantly reduces total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), and systolic blood pressure (SBP)[1][2][3]. However, it showed no significant effect on high-density lipoprotein cholesterol (HDL-c), triglycerides (TG), or diastolic blood pressure (DBP) in this analysis[1][2][3].
Animal studies provide more detailed insights into these effects. In a study using a hamster model, dietary supplementation with sesamin for six weeks led to a dose-dependent reduction in plasma total cholesterol[4].
Table 1: Effect of Dietary Sesamin on Plasma Cholesterol and Fecal Neutral Sterol Excretion in Hamsters
| Treatment Group | Plasma Total Cholesterol (mmol/L) | Fecal Neutral Sterol Excretion (μmol/day) |
| Control (CON) | 6.62 ± 0.40 | 2.65 ± 0.57 |
| 0.2% Sesamin (SL) | 5.32 ± 0.40 | 4.30 ± 0.65 |
| 0.5% Sesamin (SH) | 5.00 ± 0.44 | 5.84 ± 1.27 |
Data are presented as mean ± SD. Adapted from[4].
Molecular Mechanisms of Lipid Regulation
Sesamin's influence on lipid metabolism is multifactorial, involving the modulation of key signaling pathways and the expression of genes involved in cholesterol absorption and fatty acid oxidation.
1.2.1. Regulation of Cholesterol Absorption and Synthesis
Sesamin has been shown to reduce cholesterol absorption from the intestine by down-regulating the expression of several key sterol transporters[4]. This is complemented by its effects on hepatic cholesterol synthesis and catabolism.
Table 2: Effect of Dietary Sesamin on the mRNA Expression of Genes Involved in Cholesterol Metabolism in Hamsters
| Gene | Function | Intestinal/Hepatic | Expression Change with Sesamin |
| NPC1L1 | Cholesterol uptake from intestine | Intestinal | Down-regulated |
| ACAT2 | Cholesterol esterification in enterocytes | Intestinal | Down-regulated |
| MTP | Assembly and secretion of chylomicrons | Intestinal | Down-regulated |
| ABCG5/8 | Sterol excretion from enterocytes into the gut lumen | Intestinal | Down-regulated |
| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | Hepatic | Down-regulated |
| LXRα | Nuclear receptor regulating cholesterol homeostasis | Hepatic | Down-regulated |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Hepatic | Up-regulated |
Adapted from[4].
1.2.2. Enhancement of Fatty Acid Oxidation
Sesamin is a potent activator of hepatic fatty acid oxidation. It increases the activity and gene expression of enzymes involved in both mitochondrial and peroxisomal β-oxidation[5]. This effect is mediated, in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα)[6].
Table 3: Effect of Dietary Sesamin on Hepatic Fatty Acid Oxidation Enzyme Activities in Rats
| Enzyme | Pathway | Activity Change with Sesamin |
| Carnitine palmitoyltransferase | Mitochondrial β-oxidation | Increased |
| 3-Hydroxyacyl-CoA dehydrogenase | Mitochondrial β-oxidation | Increased |
| Acyl-CoA oxidase | Peroxisomal β-oxidation | Increased |
| 3-Ketoacyl-CoA thiolase | Peroxisomal β-oxidation | Increased |
Adapted from a study on lignan-rich sesame seeds.
1.2.3. Inhibition of Δ5 Desaturase
Sesamin is a specific inhibitor of the enzyme Δ5 desaturase, which is involved in the biosynthesis of polyunsaturated fatty acids. This inhibition leads to an accumulation of dihomo-γ-linolenic acid (DGLA) and a decrease in arachidonic acid (AA), which can contribute to a less pro-inflammatory state[7][8][9].
Signaling Pathway of Sesamin in Lipid Metabolism
Caption: Sesamin's multifaceted regulation of lipid metabolism.
Anti-inflammatory Mechanisms
Sesamin exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
In Vivo Models of Inflammation
The anti-inflammatory effects of sesamin have been demonstrated in various animal models. In a carrageenan-induced paw edema model in rats, a hexane extract of Sesamum indicum L. seeds, rich in sesamin, significantly inhibited edema in a dose-dependent manner[10].
Table 4: Effect of Sesamum indicum L. Hexane Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 4h |
| Indomethacin (Standard) | 20 | 89% |
| S. indicum extract | 150 | 82% |
| S. indicum extract | 200 | 88% |
| S. indicum extract | 250 | 89% |
Adapted from[10].
In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, intraperitoneal administration of sesamin dose-dependently reduced the secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α[11].
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying sesamin's anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In vitro studies have shown that sesamin suppresses both constitutive and inducible NF-κB activation. It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This is mediated through the suppression of IκBα kinase (IKK) activation. Consequently, the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are inhibited, leading to a down-regulation of NF-κB-mediated gene transcription of pro-inflammatory molecules.
Signaling Pathway of Sesamin in NF-κB Inhibition
Caption: Sesamin's inhibition of the NF-κB signaling pathway.
Antioxidant Mechanisms
Sesamin also demonstrates significant antioxidant properties, which contribute to its protective effects against various pathologies.
In Vivo Antioxidant Effects
In a study on streptozotocin-induced diabetic rats, sesamin treatment was shown to increase the activity of key antioxidant enzymes.
Table 5: Effect of Sesamin on Antioxidant Enzyme Activities in the Pancreas of Diabetic Rats
| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity |
| Diabetic Control | Decreased | Decreased | Decreased |
| Sesamin-treated Diabetic | Increased | Increased | Increased |
Qualitative representation of data from[12].
Modulation of the Nrf2 Pathway
The antioxidant effects of sesamin are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While the precise in vivo mechanism is still under full investigation, it is proposed that sesamin promotes the nuclear translocation of Nrf2, leading to the up-regulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Signaling Pathway of Sesamin in Nrf2 Activation
Caption: Sesamin's activation of the Nrf2 antioxidant pathway.
Drug Metabolism
The metabolism of sesamin in humans primarily occurs in the liver and involves several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes have identified CYP2C9 as the major P450 isoform responsible for the initial metabolism of sesamin. The resulting metabolites can then be further metabolized by UGTs, with UGT2B7 playing a significant role, and catechol-O-methyltransferase (COMT)[13].
Experimental Protocols
This section provides an overview of a typical experimental design for evaluating the in vivo effects of sesamin.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats or Golden Syrian hamsters are commonly used.
-
Age/Weight: Typically, animals are 6-8 weeks old at the start of the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Diet and Treatment
-
Acclimatization: Animals are acclimatized for at least one week on a standard chow diet.
-
Experimental Diets: Animals are randomly assigned to different groups:
-
Control group: Fed a basal diet (e.g., AIN-93G).
-
Sesamin group(s): Fed the basal diet supplemented with different concentrations of sesamin (e.g., 0.2% and 0.5% w/w).
-
-
Duration: The experimental feeding period typically ranges from 4 to 8 weeks.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at the end of the study via cardiac puncture under anesthesia. Plasma or serum is separated for lipid profile analysis (TC, LDL-c, HDL-c, TG).
-
Tissue Collection: Liver, intestine, and other relevant tissues are excised, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
-
Fecal Collection: Feces are collected over a specified period (e.g., the last 3 days of the study) for the analysis of neutral sterol excretion.
-
Biochemical Assays: Plasma lipid levels are determined using commercial enzymatic kits.
-
Gene Expression Analysis: Total RNA is extracted from tissues, and the mRNA expression of target genes is quantified using real-time quantitative PCR (RT-qPCR).
-
Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα) are assessed by Western blotting.
-
Enzyme Activity Assays: The activity of enzymes such as SOD, CAT, and GPx is measured using specific assay kits.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies of sesamin.
Conclusion
The in vivo mechanisms of action of sesamin are multifaceted and well-documented, encompassing the regulation of lipid metabolism, attenuation of inflammation, and enhancement of antioxidant defenses. Its ability to modulate key signaling pathways such as PPARα, NF-κB, and Nrf2 underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the beneficial properties of sesamin in the context of human health and disease. Further in vivo studies are warranted to translate these preclinical findings into clinical applications.
References
- 1. Dietary alpha-linolenic acid increases TNF-alpha, and decreases IL-6, IL-10 in response to LPS: effects of sesamin on the delta-5 desaturation of omega6 and omega3 fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Sesamin in Animal Models of Obesity-Associated Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesamin improved growth and overall health in young animals by enhancing gut–liver axis function - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Anti-Inflammatory Activity of Sesamum Indicum L. Seed Extracts in Experimental Animal Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Fundamental steps in experimental design for animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
discovery and natural sources of sesamin
Page not found. The requested URL was not found on this server.## The Discovery and Natural Provenance of Sesamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a prominent lignan found in sesame seeds and other plant sources. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on a detailed history, quantitative data, and experimental methodologies.
Discovery and Historical Context
The journey of sesamin from a component of traditional oilseed to a molecule of significant scientific interest spans over a century. Its discovery and the elucidation of its chemical properties were incremental processes involving contributions from chemists across the globe.
Initial Isolation and Naming
Sesamin was first isolated in 1890 by the Scottish chemist James Fowler Tocher in Aberdeen.[1] He extracted the compound from sesame oil using acetic acid.[1] The term "lignan," which now categorizes sesamin, was introduced later in 1936 by Haworth to describe phenolic plant metabolites composed of two n-propylbenzene units.[1]
Structural Elucidation and Stereochemistry
The precise chemical structure of sesamin was determined in 1939 at the University of Würzburg in Germany.[1] Over two decades later, in 1960, its absolute configuration was established in Heidelberg, Germany, providing a complete three-dimensional understanding of the molecule.[1]
Natural Sources of Sesamin
Sesamin is most famously associated with sesame (Sesamum indicum L.), an ancient oilseed crop with a history of cultivation dating back thousands of years in regions of Asia and Africa.[2][3][4] While sesame seeds are the most well-known source, sesamin is also present in other plant species.
Primary Source: Sesamum indicum
Sesamum indicum, a member of the Pedaliaceae family, is the principal and most abundant natural source of sesamin.[3] The concentration of sesamin in sesame seeds can vary depending on the cultivar, local climate, and soil conditions.[3]
Table 1: Sesamin Content in Sesamum indicum
| Plant Part | Sesamin Content | Reference |
| Seeds | 60.14 to 69.10 mg/100 g | [3] |
| Sesame Oil | Approximately 0.14% by mass (along with sesamolin) | [5] |
During the processing of sesame oil, some of the sesamin can be isomerized to its stereoisomer, episesamin, particularly when acidic clay is used for decolorization.[3]
Other Botanical Sources
While less concentrated than in sesame, sesamin has been identified in other plant species, indicating a broader distribution within the plant kingdom.
Table 2: Other Known Natural Sources of Sesamin
| Plant Species | Family | Plant Part | Reference |
| Fagara species | Rutaceae | Bark | [5] |
| Casuarina equisetifolia | Casuarinaceae | Not specified |
Experimental Protocols
The extraction, isolation, and quantification of sesamin are critical for research and development. The following sections detail a general methodology based on established procedures.
Extraction and Isolation of Sesamin from Sesame Oil
A common method for isolating sesamin from sesame oil involves saponification followed by solvent extraction and crystallization.
Caption: Enzymatic conversion of sesamin by SesA from Sinomonas sp. no. 22.
The enzyme SesA catalyzes the transfer of a methylene group from sesamin to tetrahydrofolate (THF), resulting in the formation of sesamin mono- or di-catechol and 5,10-methylenetetrahydrofolate. [6]This discovery has opened up new avenues for the biotechnological production of C1-donors for various bioprocesses. [6]The formation of the SesA enzyme is inducible by the presence of sesamin in the growth medium.
References
- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of Sesame (100 CE to 2022) - SoyInfo Center [soyinfocenter.com]
- 5. Sesamin - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
The Sesamin Biosynthetic Pathway in Sesamum indicum: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sesamin, a major lignan found in sesame (Sesamum indicum L.), has garnered significant attention from the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cholesterol-lowering properties.[1] Understanding the intricate biosynthetic pathway of sesamin is paramount for its potential metabolic engineering to enhance its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the sesamin biosynthetic pathway, detailing the key enzymatic steps, quantitative data, experimental protocols, and regulatory networks.
The Core Biosynthetic Pathway
The biosynthesis of sesamin originates from the general phenylpropanoid pathway, which produces a vast array of secondary metabolites in plants. The pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic conversions to yield coniferyl alcohol, the monolignol precursor for lignan biosynthesis. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, the first committed intermediate in the sesamin pathway. Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases, lead to the formation of sesamin.
Key Enzymes in Sesamin Biosynthesis
The enzymatic cascade leading to sesamin involves several key players, each with a specific catalytic function.
-
Dirigent Proteins (DIR): These proteins are crucial for the stereoselective coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. While the specific dirigent protein responsible for this step in Sesamum indicum is yet to be fully characterized, their involvement is inferred from studies on lignan biosynthesis in other plant species.
-
Pinoresinol Synthase: This enzyme, often a laccase or peroxidase, is responsible for the oxidation of coniferyl alcohol to generate the radicals that are then guided by dirigent proteins.
-
CYP81Q1 (Piperitol/Sesamin Synthase): This cytochrome P450 monooxygenase is a bifunctional enzyme that catalyzes the two subsequent steps in the pathway. It first converts (+)-pinoresinol to (+)-piperitol and then catalyzes the formation of a second methylenedioxy bridge to produce (+)-sesamin.[2]
-
CYP92B14: Following the synthesis of sesamin, this cytochrome P450 enzyme is responsible for the conversion of sesamin to sesamolin, another major lignan in sesame.[2]
Quantitative Data
Quantitative analysis of lignans and their precursors is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The content of sesamin and its precursors can vary significantly depending on the sesame cultivar, environmental conditions, and seed developmental stage.
| Compound | Concentration Range (mg/g of seed) | Analytical Method | Reference |
| Sesamin | 0.33 - 7.52 | HPLC | [2] |
| Sesamolin | 0.36 - 2.70 | HPLC | [2] |
| Pinoresinol | Not typically quantified in routine analyses | HPLC-MS/MS | |
| Piperitol | Not typically quantified in routine analyses | HPLC-MS/MS |
Table 1: Quantitative Data on Major Lignans in Sesamum indicum Seeds.
Note: Data on the concentrations of the intermediates pinoresinol and piperitol are scarce in the literature as they are transient and rapidly converted in the pathway.
Experimental Protocols
Quantification of Sesamin and Sesamolin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantification of sesamin and sesamolin in sesame seeds.
a. Sample Preparation:
-
Grind sesame seeds into a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Extract the lignans by sonicating the mixture for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with methanol:water (70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
c. Quantification:
Prepare standard solutions of pure sesamin and sesamolin of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. Quantify the amount of sesamin and sesamolin in the samples by comparing their peak areas to the respective calibration curves.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the sesamin biosynthetic pathway.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from developing sesame seeds using a suitable plant RNA extraction kit or the TRIzol method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
b. qRT-PCR Conditions:
-
Real-Time PCR System: Any standard real-time PCR instrument.
-
Reaction Mixture (20 µL):
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling Program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis.
-
-
Primer Design: Design primers specific to the target genes (e.g., CYP81Q1, CYP92B14) and a reference gene (e.g., Actin or Ubiquitin) using primer design software.
c. Data Analysis:
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[7]
Visualizations
Sesamin Biosynthetic Pathway
References
- 1. Gene isolation, heterologous expression, purification and functional confirmation of sesamin synthase from Sesamum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous expression, purification, and characterization of proteins in the lanthanome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sesamin and Sesamolin Content in Different Sesame Cultivars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesamin and sesamolin content in various sesame (Sesamum indicum L.) cultivars. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these bioactive lignans. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of the subject.
Quantitative Analysis of Sesamin and Sesamolin in Sesame Cultivars
The concentrations of sesamin and sesamolin, two primary antioxidant lignans in sesame seeds, exhibit significant variation across different cultivars. These differences are influenced by genetic factors, geographical origin, and seed characteristics such as coat color.
A study of 62 sesame cultivars from China revealed a wide range in the concentrations of these lignans. Sesamin content was found to be between 0.82 and 11.05 mg/g, while sesamolin content ranged from 1.35 to 6.96 mg/g.[1][2] Notably, cultivars with white seed coats tended to have higher average sesamin content compared to those with black seed coats.[1][2] Furthermore, landraces demonstrated significantly higher levels of both sesamin and sesamolin compared to other types of cultivars.[1][2]
Research on Korean sesame landraces has also shown considerable diversity in lignan content. In an analysis of 132 Korean landraces, the average sesamin content was 3.06 mg/g (ranging from 0.51 to 6.08 mg/g), and the average sesamolin content was 2.42 mg/g (ranging from 0.30 to 3.67 mg/g).[3] Another study involving 403 Korean sesame accessions reported mean values of 2.23 mg/g for sesamin and 1.74 mg/g for sesamolin.[3] A separate analysis of 27 Korean sesame varieties found average contents of 4.08 mg/g for sesamin and 2.48 mg/g for sesamolin.[3] Consistent with findings from Chinese cultivars, Korean varieties with white seed coats generally exhibited higher lignan contents than those with black seed coats.[3]
The following tables summarize the quantitative data on sesamin and sesamolin content from these studies, providing a clear comparison across different sets of cultivars.
Table 1: Sesamin and Sesamolin Content in Chinese Sesame Cultivars
| Cultivar Type | Number of Cultivars | Sesamin Content (mg/g) | Sesamolin Content (mg/g) | Total Lignans (mg/g) |
| Various | 62 | 0.82 - 11.05 | 1.35 - 6.96 | 6.0 - 9.0 (for ~60% of cultivars) |
Data sourced from a study on 62 sesame cultivars from China.[1][2]
Table 2: Sesamin and Sesamolin Content in Korean Sesame Cultivars
| Study Cohort | Number of Accessions/Varieties | Average Sesamin (mg/g) | Sesamin Range (mg/g) | Average Sesamolin (mg/g) | Sesamolin Range (mg/g) |
| Korean Landraces | 132 | 3.06 | 0.51 - 6.08 | 2.42 | 0.30 - 3.67 |
| Korean Landraces | 403 | 2.23 | 0.38 - 5.12 | 1.74 | 0.46 - 4.41 |
| Korean Varieties | 27 | 4.08 | 1.34 - 6.27 | 2.48 | 0.96 - 3.21 |
Data compiled from studies on Korean sesame landraces and varieties.[3]
Experimental Protocols for Lignan Quantification
The accurate quantification of sesamin and sesamolin is crucial for research and breeding programs. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.
Standard Protocol for Quantification of Sesamin and Sesamolin in Sesame Seeds
This protocol outlines a typical procedure for the extraction and HPLC analysis of sesamin and sesamolin from sesame seeds.
2.1.1. Lignan Extraction
-
Sample Preparation: Grind whole sesame seeds into a fine powder.
-
Defatting (Optional but Recommended): To improve extraction efficiency, the powdered seeds can be defatted using a solvent like n-hexane.
-
Extraction: Extract the lignans from the powdered seeds (or defatted meal) using 80% ethanol or methanol.[4] This is a commonly used and effective solvent system. The mixture is typically agitated or sonicated to ensure thorough extraction.
-
Filtration and Concentration: Filter the extract to remove solid particles. The solvent is then evaporated under reduced pressure to obtain a concentrated lignan extract.
-
Sample Solution Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or the mobile phase used for HPLC) to a known concentration for injection into the HPLC system.
2.1.2. High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.
-
Column: A reversed-phase C18 column is typically employed for the separation of sesamin and sesamolin.[5]
-
Mobile Phase: A gradient system consisting of acetonitrile and water is commonly used.[5] For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute the compounds.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The lignans are detected by their UV absorbance, usually at a wavelength of around 290 nm.[6]
-
Quantification: The concentration of sesamin and sesamolin in the sample is determined by comparing the peak areas with those of certified reference standards. Calibration curves are constructed using serial dilutions of the standards to ensure accurate quantification.[6]
Visualizations of Key Pathways and Workflows
Biosynthesis Pathway of Sesamin and Sesamolin
The biosynthesis of furofuran lignans like sesamin and sesamolin begins with the dimerization of coniferyl alcohol.[7][8][9] This pathway involves several enzymatic steps, including the formation of a dioxole structure and subsequent oxidations.[7][8][9]
Caption: Biosynthesis pathway of sesamin and sesamolin from the precursor coniferyl alcohol.
Experimental Workflow for Lignan Quantification
The following diagram illustrates the general workflow for the quantification of sesamin and sesamolin from sesame seeds using HPLC.
Caption: A typical experimental workflow for the quantification of sesamin and sesamolin.
This technical guide provides a solid foundation for understanding the variability of sesamin and sesamolin in sesame cultivars and the methodologies for their analysis. The presented data and protocols can aid in the selection of high-lignan cultivars for functional food development, pharmaceutical applications, and further scientific investigation.
References
- 1. mail.pakbs.org [mail.pakbs.org]
- 2. [PDF] VARIATION OF SESAMIN AND SESAMOLIN CONTENTS IN SESAME CULTIVARS FROM CHINA | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 6. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Sesamin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesamin, a prominent lignan found in sesame seeds (Sesamum indicum), has garnered significant scientific interest for its diverse physiological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. A thorough understanding of its bioavailability and pharmacokinetics is paramount for the development of sesamin-based therapeutics and functional foods. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sesamin, supported by quantitative pharmacokinetic data from both preclinical and clinical studies. Detailed experimental methodologies are presented to aid in the design and interpretation of future research. Furthermore, this guide elucidates the molecular mechanisms underlying sesamin's bioactivities, with a focus on its modulation of key signaling pathways.
Bioavailability and Pharmacokinetics
The bioavailability of sesamin is influenced by its lipophilic nature and extensive first-pass metabolism. Upon oral administration, sesamin is absorbed from the gastrointestinal tract and undergoes significant metabolic transformations, primarily in the liver.
Absorption
Following oral ingestion, sesamin is absorbed, with peak plasma concentrations observed within a few hours. Studies in rats have shown that sesamin is efficiently absorbed, with peak plasma radioactivity detected at 1.0 hour after a single oral dose.[1] In healthy human subjects, sesamin was absorbed with a peak plasma concentration occurring at 5.0 hours.[2][3]
Distribution
Once absorbed, sesamin and its metabolites are widely distributed throughout the body. Animal studies using radiolabeled sesamin have demonstrated high concentrations of radioactivity in the liver and kidney.[1] The distribution is primarily in the form of conjugated metabolites.[1]
Metabolism
Sesamin undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2C9 being a key isoform in humans.[4][5] The metabolic process involves the opening of the methylenedioxy group, followed by catechol formation. The primary metabolite of sesamin is (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane, commonly referred to as SC-1.[3] This metabolite is further conjugated with glucuronic acid or sulfate before excretion. In humans, high concentrations of SC-1 are observed in the plasma, indicating rapid conversion of sesamin to its major metabolite.[3]
Excretion
The elimination of sesamin and its metabolites occurs through both urine and feces. In rats, the cumulative excretion of radioactivity was approximately 37.5% in urine and 58.7% in feces after an oral dose.[1] In bile duct-cannulated rats, a significant portion of the radioactivity (66.3%) was excreted in the bile, suggesting enterohepatic circulation.[1]
Pharmacokinetic Parameters
The pharmacokinetic profile of sesamin and its metabolites has been characterized in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Sesamin in Humans
| Parameter | Value | Reference |
| Tmax (h) | 5.0 | [2][3] |
| Cmax (nmol/L) | 7.6 | [1] |
| t1/2 (h) | - |
Data from a study with a 50 mg/day dose of a sesamin/episesamin mixture.
Table 2: Pharmacokinetic Parameters of Sesamin Metabolite (SC-1) in Humans
| Parameter | Value | Reference |
| Tmax (h) | 5.0 | [2][3] |
| t1/2 (h) | 2.4 | [2][3] |
Data from a study with a 50 mg/day dose of a sesamin/episesamin mixture.
Table 3: Pharmacokinetic Parameters of Sesamin in Rats
| Parameter | Value | Dose | Reference |
| Tmax (h) | 1.0 | 5 mg/kg (oral) | [1] |
| t1/2 (h) | 4.7 | 5 mg/kg (oral) | [1] |
| AUC0-∞ (ng eq.h/mL) | 8600 ± 1330 | 5 mg/kg (oral) | [2] |
| Tmax (h) | 5.0 ± 1.0 | 10 mg/kg (i.g.) | [2] |
| Cmax (ng/mL) | 85.8 ± 2.0 | 10 mg/kg (i.g.) | [2] |
| t1/2 (h) | 3.3 ± 1.6 | 10 mg/kg (i.g.) | [2] |
| AUC0-∞ (ng·h/mL) | - | 10 mg/kg (i.g.) |
Experimental Protocols
Human Pharmacokinetic Study Protocol
A representative protocol for a human pharmacokinetic study of sesamin is outlined below, based on a single-blind, placebo-controlled, parallel-group, and multiple oral dose study design.[2]
-
Subject Recruitment: Healthy adult male and female volunteers are recruited.
-
Dosing Regimen: Subjects are randomly assigned to receive either sesamin (e.g., 50 mg of a sesamin/episesamin mixture) or a placebo once daily for a specified period (e.g., 28 days).
-
Blood Sampling: On designated study days (e.g., day 1 and day 28), blood samples are collected at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 5, 6, 8, 10, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of sesamin and its metabolites are quantified using a validated analytical method, such as LC-MS/MS.
Caption: A representative experimental workflow for a human pharmacokinetic study of sesamin.
Analytical Method: LC-MS/MS for Sesamin Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sesamin and its metabolites in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for sesamin and its metabolites, as well as an internal standard, are monitored for quantification.
Signaling Pathways Modulated by Sesamin
Sesamin's diverse biological effects are attributed to its ability to modulate various intracellular signaling pathways, particularly those involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell proliferation. Sesamin has been shown to suppress NF-κB activation induced by various inflammatory stimuli.[6][7] The mechanism of inhibition involves the suppression of IκBα kinase (IKK) activation, which is a critical step in the canonical NF-κB pathway.[6][7] Sesamin has been found to inhibit the activation of TGF-β-activated kinase 1 (TAK1), an upstream kinase that activates IKK.[6] This inhibition of TAK1 and IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-inflammatory cytokines like TNF-α and IL-6, as well as genes involved in cell survival and proliferation.[6][7][8]
Caption: Sesamin inhibits NF-κB activation by targeting the upstream kinase TAK1.
Conclusion
This technical guide provides a detailed overview of the bioavailability and pharmacokinetics of sesamin, highlighting its rapid absorption, extensive metabolism, and wide distribution. The quantitative data presented in a structured format, along with detailed experimental protocols, offer a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development. The elucidation of sesamin's inhibitory effects on the NF-κB signaling pathway provides a molecular basis for its observed anti-inflammatory and chemopreventive activities. Further research, including well-designed clinical trials, is warranted to fully explore the therapeutic potential of sesamin in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The role of sesamin in alleviating acute and chronic pain: a focus on the TRL4-NF-KB-NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
A Historical Overview of Sesamin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamin, a major lignan found in sesame seeds (Sesamum indicum L.), has a rich history of scientific investigation driven by its diverse pharmacological properties. Initially identified for its role in the oxidative stability of sesame oil, research has since unveiled its potential as a therapeutic agent in a multitude of health conditions. This technical guide provides a comprehensive historical overview of sesamin research, detailing key discoveries, experimental methodologies, and the molecular pathways through which it exerts its effects. All quantitative data is summarized in structured tables for comparative analysis, and key signaling pathways are visualized using the DOT language for clarity.
Early Discovery and Structural Elucidation
The scientific journey of sesamin began in the late 19th and early 20th centuries with its isolation and subsequent characterization.
-
1890: The lignan sesamin was first isolated from sesame oil.[1]
-
Early 1900s: Initial studies focused on the chemical properties of sesame oil, recognizing the presence of unique non-saponifiable components.
-
1939-1960: The chemical structure of sesamin was definitively elucidated, and its absolute configuration was determined, laying the groundwork for understanding its biological activities.[1]
Antioxidant and Anti-inflammatory Properties: The First Wave of Discovery
Some of the earliest research into the biological effects of sesamin centered on its ability to counteract oxidative stress and inflammation.
Antioxidant Effects
Sesamin's antioxidant properties have been demonstrated in numerous in vitro and in vivo studies. It functions as a potent free radical scavenger, protecting cells from oxidative damage.
Table 1: Quantitative Antioxidant Activity of Sesamin
| Assay | Model System | Sesamin Concentration/Dose | Outcome | Reference |
| DPPH Radical Scavenging | In vitro | 0.5 mg/mL | 82% reduction in DPPH radical | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | 0.5 mg/mL | 61 µM Trolox equivalent concentration | [2] |
Anti-inflammatory Effects
Sesamin has been shown to mitigate inflammation by modulating the production of pro-inflammatory mediators.
Table 2: In Vivo Anti-inflammatory Effects of Sesamin
| Animal Model | Sesamin Dosage | Inflammatory Marker | Percent Reduction | Reference |
| Mice with Kidney Disease | 6g sesame seeds daily (part of a mixture) for 3 months | Inflammatory markers | 51-79% | [3] |
| Humans with Knee Arthritis | 40g sesame seed powder daily for 2 months | Knee pain | 63% | [3] |
Regulation of Lipid Metabolism: A Key Therapeutic Target
A significant body of research has focused on sesamin's ability to modulate lipid metabolism, highlighting its potential in managing dyslipidemia and related cardiovascular diseases.
Table 3: Effect of Sesamin Supplementation on Human Lipid Profiles
| Study Population | Sesamin Dosage | Duration | Total Cholesterol (TC) Change (mg/dL) | LDL-c Change (mg/dL) | HDL-c Change (mg/dL) | Triglycerides (TG) Change (mg/dL) | Reference |
| Hyperlipidemic patients | 40g hulled sesame seeds daily | 2 months | - | -10% | - | -8% | [3] |
| Meta-analysis of 7 trials | Varied | 28-60 days | -10.893 | -8.429 | No significant effect | No significant effect | [4] |
Neuroprotective Effects: A Growing Area of Interest
More recent research has uncovered the neuroprotective potential of sesamin, suggesting its utility in neurodegenerative diseases and ischemic brain injury. Studies have shown that sesamin can protect neurons from oxidative stress and apoptosis.
Key Signaling Pathways Modulated by Sesamin
Sesamin exerts its diverse biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sesamin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.
Caption: Sesamin inhibits the NF-κB signaling pathway.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Sesamin can activate PPARα, leading to the upregulation of genes involved in fatty acid oxidation.
Caption: Sesamin activates the PPARα signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in sesamin research.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare various concentrations of sesamin in methanol.
-
Use a known antioxidant, such as ascorbic acid, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sesamin solution (or control/blank).
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of sesamin required to scavenge 50% of the DPPH radicals.[5][6]
-
Western Blot Analysis of NF-κB Pathway Activation
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, endothelial cells) to a suitable confluency.
-
Pre-treat the cells with various concentrations of sesamin for a specific duration.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to induce NF-κB activation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα, IKK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
-
Conclusion and Future Directions
The historical trajectory of sesamin research has evolved from its initial discovery and chemical characterization to a deep exploration of its multifaceted biological activities and underlying molecular mechanisms. The accumulated evidence strongly suggests the potential of sesamin as a valuable compound in the prevention and treatment of a range of chronic diseases. Future research should focus on large-scale, well-designed clinical trials to unequivocally establish its therapeutic efficacy and safety in humans. Furthermore, advanced techniques in drug delivery and formulation could enhance the bioavailability and targeted action of sesamin, paving the way for its development into a clinically approved therapeutic agent. The continued investigation into its synergistic effects with other natural compounds and conventional drugs also represents a promising avenue for future research.
References
- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black sesame pigment: DPPH assay-guided purification, antioxidant/antinitrosating properties, and identification of a degradative structural marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
- 4. frontiersin.org [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes and Protocols for Sesamin Extraction from Sesame Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamin, a major lignan found in sesame seeds (Sesamum indicum), has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of biological activities. These include antioxidant, anti-inflammatory, antihypertensive, and neuroprotective effects. Accurate and efficient extraction of sesamin from its natural source is paramount for research, development, and quality control. This document provides detailed application notes and protocols for various methods of sesamin extraction from sesame seeds, tailored for a scientific audience.
Extraction Methodologies: A Comparative Overview
Several techniques have been developed for the extraction of sesamin, each with its own advantages and limitations in terms of efficiency, cost, and environmental impact. The choice of method often depends on the desired scale of extraction, purity requirements, and available resources. The primary methods discussed in this document are:
-
Solvent Extraction: A conventional and widely used method.
-
Ultrasound-Assisted Extraction (UAE): An enhancement of solvent extraction using ultrasonic waves.
-
Enzyme-Assisted Aqueous Extraction (EAAE): A greener approach utilizing enzymes to break down cell walls.
-
Supercritical Fluid Extraction (SFE): A modern technique using supercritical CO2 as a solvent.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on sesamin extraction, allowing for a direct comparison of the different methodologies.
Table 1: Comparison of Sesamin Extraction Methods - Yield and Purity
| Extraction Method | Solvent/Enzyme | Sesamin Yield (%) | Sesamin Purity (%) | Reference |
| Solvent Extraction | Methanol | 6.54 ± 0.12 | Not Specified | [1] |
| Solvent Extraction | 80% Ethanol | Not Specified | 79.9 | [2] |
| Solvent Extraction from seed husks | 85% Ethanol | 78.0 (transform rate) | >95 | [3] |
| Ultrasound-Assisted Extraction | 75% Methanol | 21.74 µg/g (total antioxidants) | Not Specified | [4] |
| Enzyme-Assisted Aqueous Extraction | Neutrase and Pectinex (1:1) | 89.7 (oil recovery) | Not Specified | [5] |
| Enzyme-Assisted Aqueous Extraction | Viscozyme, Alcalase, Flavourzyme (1:1:1) | 93.73 (oil recovery) | Not Specified | [5] |
| Supercritical CO2 Extraction | CO2 with 10 mol% ethanol | Not Specified | Not Specified | [6] |
Table 2: Optimized Parameters for Different Extraction Methods
| Method | Key Parameters | Optimal Conditions | Reference |
| Solvent Extraction | Temperature, Time, Solvent:Oil Ratio | 70 °C, 100 min, 1:1 | [1] |
| Ultrasound-Assisted Extraction | Solvent, Liquid-to-Material Ratio, Temperature, Power, Time | 75.0% Methanol, 20:1 (mL/g), 50 °C, 410.0 W, 65 min | [4] |
| Enzyme-Assisted Aqueous Extraction | Enzyme, Water/Sesame Ratio, Temperature, pH, Time | 0.5–1.0% Viscozyme, Alcalase, and Flavourzyme mixture (1:1:1), 2:1 ratio, 55° C, pH 5.5, 6-h | [5] |
| Supercritical CO2 Extraction | Pressure, Temperature, Time, Entrainment Agent | 50 MPa, 50-55 °C, 2 h, 85% ethanol | [7] |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Protocol 1: Solvent Extraction
This protocol is based on a conventional solid-liquid extraction method.
Materials and Equipment:
-
Ground sesame seeds
-
Methanol (or 80% Ethanol)
-
Soxhlet apparatus or reflux setup
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Analytical balance
Procedure:
-
Sample Preparation: Grind sesame seeds to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh a known amount of ground sesame seed powder (e.g., 10 g).
-
Place the powder in a cellulose thimble and insert it into the Soxhlet extractor.
-
Add a sufficient volume of methanol to the boiling flask (e.g., 250 mL).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous siphoning of the solvent over the sample.
-
-
Solvent Removal:
-
After extraction, cool the apparatus and collect the methanol extract from the boiling flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Drying and Weighing:
-
Dry the resulting crude extract in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Weigh the final extract to determine the yield.
-
-
Analysis:
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic energy to enhance the extraction process.[4]
Materials and Equipment:
-
Ground sesame seeds
-
75% Methanol
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Centrifuge
-
Filtration apparatus
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Sample Preparation: Prepare finely ground sesame seed powder.
-
Extraction:
-
Weigh a precise amount of the ground seed powder (e.g., 1 g) and place it in an extraction vessel.
-
Add the extraction solvent (75% methanol) at the optimized liquid-to-solid ratio of 20:1 (mL/g).
-
Place the vessel in an ultrasonic bath with the temperature maintained at 50 °C.
-
Apply ultrasonic power of 410 W for 65 minutes.
-
-
Separation:
-
After sonication, centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Analysis:
-
Analyze the filtered extract for sesamin content using HPLC-MS/MS.[4]
-
Protocol 3: Enzyme-Assisted Aqueous Extraction (EAAE)
This protocol employs enzymes to facilitate the release of oil and lignans.[5]
Materials and Equipment:
-
Ground sesame seeds
-
Enzyme mixture (e.g., Viscozyme, Alcalase, Flavourzyme)
-
Distilled water
-
pH meter
-
Shaking water bath or incubator
-
Centrifuge
-
Separating funnel
Procedure:
-
Sample Preparation: Use finely ground sesame seeds.
-
Enzymatic Treatment:
-
Prepare a slurry of ground sesame seeds and water at a 1:2 ratio (w/v).
-
Adjust the pH of the slurry to 5.5.
-
Add the enzyme mixture (0.5-1.0% by weight of the seeds).
-
Incubate the mixture in a shaking water bath at 55 °C for 6 hours.
-
-
Oil and Lignan Separation:
-
After incubation, centrifuge the slurry to break the emulsion and separate the oil, aqueous, and solid phases.
-
Carefully collect the oil layer, which contains the extracted sesamin.
-
-
Lignan Isolation from Oil:
-
The sesamin can be further purified from the extracted oil using solvent extraction (as in Protocol 1, using the oil as the starting material) or chromatography.
-
-
Analysis:
-
Determine the sesamin content in the oil fraction using HPLC.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction protocols.
Caption: Workflow for Solvent Extraction of Sesamin.
Caption: Workflow for Ultrasound-Assisted Extraction of Sesamin.
Caption: Workflow for Enzyme-Assisted Aqueous Extraction of Sesamin.
Concluding Remarks
The selection of an appropriate extraction method for sesamin is a critical step in any research or development endeavor. While traditional solvent extraction is robust and well-understood, modern techniques like UAE and SFE offer advantages in terms of reduced solvent consumption and extraction time. EAAE presents a promising green alternative. The protocols and data presented herein provide a solid foundation for researchers to choose and optimize a method that best suits their specific needs, ultimately facilitating the advancement of research into the therapeutic potential of sesamin.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. CN103896956A - Method for extracting sesamin from sesame seed husks - Google Patents [patents.google.com]
- 4. Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102086209A - Method for extracting sesamin from sesame cake meal - Google Patents [patents.google.com]
- 8. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Sesamin Quantification using HPLC
These application notes provide a detailed protocol for the quantification of sesamin in sesame seeds and oil using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Sesamin, a major lignan found in sesame seeds (Sesamum indicum L.), is known for its various physiological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of sesamin is crucial for the quality control of sesame-based products and for research into its pharmacological effects. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the reliable determination of sesamin content.
Experimental Protocols
Materials and Reagents
-
Sesamin standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Acetonitrile (HPLC grade)
-
Sesame seed or oil samples
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Grind the sesame seeds into a fine powder using a blender.
-
Accurately weigh 5.0 g of the powdered sesame seeds into an extraction thimble.
-
Place the thimble in a Soxhlet apparatus and extract with 50 mL of n-hexane for 6-8 hours to defat the sample.[1]
-
After extraction, the defatted seed material is removed from the thimble and any residual solvent is allowed to evaporate.
-
The oil extract can be collected and weighed for lignan analysis.[1]
-
Dissolve a known amount (approximately 1 g) of the extracted oil in 10 mL of chloroform in a 20 mL volumetric flask.[1]
-
Fill the flask to the mark with methanol and mix thoroughly using a vortex mixer.[1]
-
Dilute the solution 10-fold with methanol.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]
-
Accurately weigh approximately 0.010 g of the sesame oil sample into a 10 mL volumetric flask.
-
Add n-hexane to the flask to make up the final volume to 10.00 mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation
-
Stock Solution: Accurately weigh 10 mg of sesamin standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 6.25 µg/mL to 200 µg/mL (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).[2]
-
Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The separation and quantification of sesamin are performed using a reversed-phase HPLC method with the following parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Methanol: Water (80:20, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 287 nm[2] |
| Run Time | Approximately 15-20 minutes |
Method Validation
The described HPLC method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (R²) | R² > 0.999 over the concentration range of the calibration curve.[4] |
| Retention Time (RT) | The retention time for sesamin is typically around 5-7 minutes under the specified conditions.[4] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ for sesamin is 75 µg/L.[1][5][6] |
| Precision (RSD%) | Intra-day and inter-day precision should be less than 2%. |
| Accuracy (Recovery %) | Recovery should be within the range of 98-102%. |
Data Presentation
The quantitative data for the HPLC method validation for sesamin are summarized in the following table.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Concentration Range | 6.25 - 200 µg/mL |
| Retention Time (RT) | ~ 6.5 min |
| Limit of Quantification (LOQ) | 75 µg/L |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualization
Experimental Workflow
The overall workflow for the quantification of sesamin using HPLC is depicted in the following diagram.
Caption: Workflow for Sesamin Quantification by HPLC.
Logical Relationship of Chromatographic Parameters
The following diagram illustrates the relationship between the key parameters in the HPLC method.
Caption: Key Parameters in HPLC Analysis of Sesamin.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104777246A - Method for determining content of sesamin in sesame - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols: Sesamin as a Potential Therapeutic Agent for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sesamin for Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in motor symptoms such as tremors, rigidity, bradykinesia, and postural instability. Current therapies for Parkinson's disease primarily focus on managing symptoms by replenishing dopamine levels, but they do not halt the underlying disease progression.[2] Consequently, there is a significant need for novel therapeutic agents that can offer neuroprotection and slow down the degenerative process.
Sesamin, a major lignan found in sesame seeds and sesame oil, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Research has demonstrated that sesamin can mitigate neuronal damage in various experimental models of Parkinson's disease.[5][6] These application notes provide a summary of the therapeutic potential of sesamin, its mechanisms of action, and detailed protocols for its investigation in preclinical models of Parkinson's disease.
Mechanism of Action of Sesamin in Neuroprotection
The neuroprotective effects of sesamin in the context of Parkinson's disease are multifactorial, involving the modulation of several key signaling pathways related to oxidative stress, inflammation, and apoptosis.
2.1 Antioxidant Properties
Oxidative stress is a key contributor to the degeneration of dopaminergic neurons in Parkinson's disease.[1] Sesamin has been shown to counteract oxidative stress through various mechanisms:
-
Reduction of Reactive Oxygen Species (ROS): Sesamin pretreatment has been observed to significantly decrease the production of ROS induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), a potent inducer of parkinsonism.[3][5]
-
Modulation of Antioxidant Enzymes: Sesamin can enhance the activity and expression of crucial antioxidant enzymes. For instance, it has been found to increase the activity of superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[3][5] Concurrently, it can decrease the activity of catalase (CAT), which is involved in the decomposition of hydrogen peroxide, suggesting a complex regulatory role in maintaining redox balance.[3][5]
-
Activation of the Nrf2-ARE Pathway: The related compound, sesaminol, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][7][8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.[1][7]
2.2 Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory cytokines, plays a significant role in the progression of Parkinson's disease.[9] Sesamin exhibits anti-inflammatory properties by:
-
Inhibiting Pro-inflammatory Cytokine Production: Sesamin has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in microglial cells stimulated with MPP+.[3][5][9]
-
Suppressing Inducible Nitric Oxide Synthase (iNOS): Sesamin can decrease the expression of iNOS, an enzyme that produces nitric oxide, a key inflammatory mediator, in response to MPP+ stimulation.[3][5]
2.3 Anti-apoptotic Effects
Apoptosis, or programmed cell death, is the primary mechanism of dopaminergic neuron loss in Parkinson's disease. Sesamin has been demonstrated to interfere with apoptotic pathways by:
-
Inhibiting MAPK Signaling: Sesamin can inhibit the signaling axis of mitogen-activated protein kinases (MAPKs), including ERK, p38MAPK, and JNK1/2, which are involved in apoptotic processes.[6]
-
Reducing Caspase-3 Activity: By inhibiting the MAPK pathway, sesamin can subsequently reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[6]
Caption: Sesamin's neuroprotective signaling pathways in Parkinson's disease models.
Summary of Preclinical Data
The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of sesamin in models of Parkinson's disease.
Table 1: In Vitro Neuroprotective Effects of Sesamin
| Cell Line | Neurotoxin | Sesamin Concentration | Key Finding | Reference |
| Neuronal PC12 | MPP+ | 1 pM | Reduced MPP+-induced cell death by 60%. | [5] |
| Neuronal PC12 | MPP+ | 1 pM | Rescued tyrosine hydroxylase (TH) protein expression. | [3][5] |
| PC12 | 6-OHDA | 25 µM | Reversed 6-OHDA-induced cell death. | [6] |
| SH-SY5Y | 6-OHDA | Not specified | Restored cell viability to control levels. | [7] |
Table 2: In Vivo Neuroprotective Effects of Sesamin
| Animal Model | Neurotoxin | Sesamin/Sesaminol Dosage | Duration | Key Finding | Reference |
| Rat | 6-OHDA | 30 mg/kg/day (oral) | 28 days | Markedly increased dopamine levels in the substantia nigra-striatum. | [6] |
| Mouse | Rotenone | Diet containing sesaminol | 36 days | Increased dopamine levels and improved motor performance. | [7][8][10] |
Experimental Protocols
The following are detailed protocols for investigating the neuroprotective effects of sesamin in established in vitro and in vivo models of Parkinson's disease.
4.1 Protocol 1: In Vitro Neuroprotection Assay using MPP+ in PC12 Cells
This protocol assesses the ability of sesamin to protect neuronal PC12 cells from MPP+-induced cytotoxicity.
Materials:
-
PC12 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Sesamin (to be dissolved in DMSO)
-
MPP+ iodide
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM/F-12 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Sesamin Pretreatment: Prepare various concentrations of sesamin (e.g., 1 pM to 1 µM) in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the sesamin-containing medium. Incubate for 3 hours.[5]
-
MPP+ Treatment: Prepare a stock solution of MPP+ in sterile water. Add MPP+ to the wells to a final concentration of 500 µM. Include control wells with medium only, sesamin only, and MPP+ only. Incubate for 24 hours.[5][9]
-
Cytotoxicity Assessment: Measure cell death by quantifying LDH release into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control wells. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
References
- 1. Sesame Seed Chemical Sesaminol Alleviates Parkinson’s Symptoms in Research | BenchChem [benchchem.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
- 5. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Sesaminol prevents Parkinson's disease by... - Cure Parkinson's [healthunlocked.com]
- 9. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrtimes.co.uk [nrtimes.co.uk]
Application Notes and Protocols for In Vitro Antioxidant Assays of Sesamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesamin, a major lignan found in sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention for its diverse pharmacological properties, including its potent antioxidant effects. These properties are linked to the modulation of various cellular signaling pathways, making sesamin a promising candidate for the development of novel therapeutics and nutraceuticals. This document provides detailed protocols for common in vitro assays to evaluate the antioxidant capacity of sesamin, a summary of reported quantitative data, and a depiction of the molecular pathways involved in its antioxidant activity.
The in vitro antioxidant activity of sesamin can be attributed to its ability to scavenge free radicals and to modulate cellular signaling pathways involved in oxidative stress. Sesamin has been shown to mitigate inflammation and oxidative stress by inhibiting the activation of nuclear factor-kappaB (NF-κB) and inducing the activation of endothelial nitric oxide synthase (eNOS).[1][2][3][4]
Quantitative Antioxidant Activity of Sesamin
The antioxidant capacity of sesamin has been evaluated using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and other quantitative measures for sesamin and related sesame extracts. It is important to note that the antioxidant activity of sesamin can be influenced by the assay system and the presence of other compounds in sesame extracts. For instance, while sesamin itself shows some radical scavenging activity, its in vivo effects are often more pronounced due to its modulation of endogenous antioxidant systems.
| Assay | Sample | IC50 / EC50 / Value | Reference(s) |
| DPPH Radical Scavenging | Sesame Oil Extract | 26 µg/mL | [5] |
| Ethanolic Extract of Black Sesame | 13.3 µg/mL | [5] | |
| Sesame Oil Extract | 0.026 mg/mL | [6] | |
| ABTS Radical Scavenging | Ethanolic Extract of Black Sesame | 24.91 µg/mL | [5] |
| FRAP | Ethanolic Extract of Black Sesame | 222.40 µg/mL (EC50) | [5] |
| Superoxide Radical Scavenging | Sesamin | Weak scavenging activity | [7] |
| Nagakesara Extract | 332.67 mcg/mL (EC50) | [7] | |
| Nitric Oxide Scavenging | S. malabaricum oil | 16.98 µg/mL (IC50) | [6] |
Experimental Workflows and Protocols
General Considerations for Sesamin Assays
Sesamin is a lipophilic compound, which requires careful consideration of the solvent system used in aqueous-based antioxidant assays. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving sesamin initially, followed by dilution in the appropriate assay buffer. It is crucial to run a solvent control to account for any potential interference from the solvent itself.
Below is a generalized workflow for performing in vitro antioxidant assays with sesamin.
Caption: General workflow for in vitro antioxidant assays of sesamin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[8][9]
Materials:
-
Sesamin
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
DMSO (Dimethyl sulfoxide)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sesamin Stock Solution: Dissolve a known weight of sesamin in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions of the sesamin stock solution in methanol. A typical concentration range to test would be from 10 to 500 µg/mL. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sesamin dilution or positive control to the respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
Sesamin
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
DMSO
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sesamin and Control Solutions: Prepare serial dilutions of sesamin and the positive control in the same manner as for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sesamin dilution or positive control to the wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[10][11]
Materials:
-
Sesamin
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
DMSO
-
Trolox or Ferrous sulfate (FeSO₄) (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sesamin and Standard Solutions: Prepare serial dilutions of sesamin in DMSO and a standard curve using Trolox or FeSO₄.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sesamin dilution or standard to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is expressed as Trolox equivalents (TE) or FeSO₄ equivalents.
Superoxide Radical Scavenging Assay (NBT Method)
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•⁻). Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH) and reduce nitroblue tetrazolium (NBT) to a purple formazan. The presence of an antioxidant inhibits this reduction.[12]
Materials:
-
Sesamin
-
Tris-HCl buffer (16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced form) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
DMSO
-
Quercetin or Gallic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents: Prepare fresh solutions of NADH, NBT, and PMS in Tris-HCl buffer.
-
Preparation of Sesamin and Control Solutions: Prepare serial dilutions of sesamin and the positive control in DMSO.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sesamin dilution or positive control.
-
Add 50 µL of NBT solution and 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of PMS solution.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: Calculate the percentage of superoxide radical scavenging using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus sample concentration.
Signaling Pathways of Sesamin's Antioxidant Activity
Sesamin exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Two important pathways influenced by sesamin are the NF-κB and eNOS pathways.
Inhibition of NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can activate the NF-κB signaling pathway, leading to the expression of genes involved in inflammation and oxidative stress. Sesamin has been shown to inhibit TNF-α-induced NF-κB activation.[2] This inhibition is thought to occur through the suppression of the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Sesamin's inhibition of the NF-κB signaling pathway.
Activation of eNOS Signaling Pathway
Endothelial nitric oxide synthase (eNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties. Sesamin can induce the activation of eNOS, leading to increased NO production.[1][4][13] This activation is mediated through a complex signaling cascade involving the transient receptor potential vanilloid type 1 (TRPV1) channel and subsequent phosphorylation of several kinases, including Akt and AMP-activated protein kinase (AMPK).
Caption: Sesamin's activation of the eNOS signaling pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in vitro evaluation of the antioxidant properties of sesamin. By employing these standardized assays and understanding the underlying molecular mechanisms, researchers can effectively characterize the antioxidant potential of sesamin and its derivatives for applications in the pharmaceutical and nutraceutical industries. The lipophilic nature of sesamin necessitates careful consideration of solvent compatibility in these assays to ensure accurate and reproducible results. Further investigation into the synergistic effects of sesamin with other compounds and its bioavailability will be crucial for translating its in vitro antioxidant activity to in vivo efficacy.
References
- 1. Sesamin Induces Endothelial Nitric Oxide Synthase Activation via Transient Receptor Potential Vanilloid Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sesamin mitigates inflammation and oxidative stress in endothelial cells exposed to oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sesamin in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical investigation of sesamin, a lignan derived from sesame seeds, as a supplementary therapeutic agent. This document summarizes findings from key clinical trials, details the molecular pathways influenced by sesamin, and offers standardized protocols for relevant experimental procedures to support further research and development.
Introduction to Sesamin
Sesamin is a major bioactive lignan found in sesame seeds (Sesamum indicum) and has garnered significant attention for its diverse pharmacological properties. Primarily recognized for its potent anti-inflammatory and antioxidant effects, sesamin has been investigated in various clinical settings for its potential to ameliorate conditions associated with chronic inflammation and oxidative stress. Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.
Clinical Applications and Efficacy
Clinical trials have explored the efficacy of sesamin supplementation in various conditions, with notable findings in rheumatoid arthritis and hypertension. A summary of the quantitative data from representative studies is presented below for comparative analysis.
Rheumatoid Arthritis
Objective: To evaluate the effect of sesamin supplementation on inflammatory markers, proteolytic enzymes, and clinical symptoms in patients with rheumatoid arthritis.
Key Findings: Supplementation with sesamin has been shown to significantly reduce serum levels of inflammatory markers and proteolytic enzymes, leading to an improvement in clinical symptoms such as the number of tender joints and pain severity.[1]
Table 1: Summary of a Clinical Trial on Sesamin for Rheumatoid Arthritis [1][2][3]
| Parameter | Study Design | Participant Group | Intervention | Duration | Key Outcomes |
| Dosage & Efficacy | Randomized, triple-blind, placebo-controlled | 44 women with rheumatoid arthritis | 200 mg/day sesamin supplement | 6 weeks | - Significant decrease in serum hs-CRP, TNF-α, and COX-2[1]- Significant reduction in serum hyaluronidase and MMP-3[1]- Significant reduction in the number of tender joints and pain severity[1] |
Hypertension
Objective: To investigate the antihypertensive effects of sesamin supplementation in individuals with mild hypertension.
Key Findings: Sesamin supplementation has demonstrated a significant reduction in both systolic and diastolic blood pressure in mildly hypertensive subjects.[4][5][6][7]
Table 2: Summary of a Clinical Trial on Sesamin for Hypertension [4][5][6]
| Parameter | Study Design | Participant Group | Intervention | Duration | Key Outcomes |
| Dosage & Efficacy | Randomized, double-blind, placebo-controlled, crossover | 25 middle-aged subjects with mild hypertension | 60 mg/day sesamin | 4 weeks | - Significant decrease in systolic blood pressure (mean reduction of 3.5 mmHg)[4][5]- Significant decrease in diastolic blood pressure (mean reduction of 1.9 mmHg)[4][5] |
Mechanism of Action: Signaling Pathways
Sesamin exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesamin has been shown to inhibit this process by preventing the phosphorylation of IκBα.[8][9]
References
- 1. A randomized, triple-blind, placebo-controlled clinical trial, evaluating the sesamin supplement effects on proteolytic enzymes, inflammatory markers, and clinical indices in women with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Sesamin Supplementation on Cardiovascular Risk Factors in Women with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Antihypertensive effects of sesamin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive Effects of Sesamin in Humans [jstage.jst.go.jp]
- 6. The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
- 8. Sesamin inhibits hypoxia-stimulated angiogenesis via the NF-κB p65/HIF-1α/VEGFA signaling pathway in human colorectal cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sesamin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of sesamin in in vitro cell culture experiments. Adherence to these guidelines will help ensure reproducible and accurate results when investigating the biological effects of sesamin.
Sesamin is a major lignan found in sesame seeds and oil, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Proper preparation of sesamin for cell culture studies is critical for obtaining reliable experimental outcomes.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of sesamin solutions for cell culture applications.
| Parameter | Value | Solvent | Source(s) |
| Molecular Weight | 354.35 g/mol | - | [4] |
| Solubility | ≥15.55 mg/mL | DMSO | [5] |
| 71 mg/mL (200.36 mM) | DMSO | [4][6] | |
| 12 mg/mL | DMSO | [7] | |
| ~0.5 mg/mL | Ethanol | [7][8] | |
| ~33 mg/mL | Dimethylformamide (DMF) | [7] | |
| Insoluble | Water | [4][6] | |
| Recommended Stock Solution Concentration | 10-50 mM | DMSO | [9] |
| Typical Working Concentration Range | 1 - 100 µM | Cell Culture Medium | [10][11] |
| Maximum Recommended Solvent Concentration in Final Culture Medium | ≤ 0.5% (v/v) | DMSO, Ethanol | [12] |
Experimental Protocols
Preparation of a 50 mM Sesamin Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of sesamin, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
Sesamin (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of sesamin:
-
For 1 mL of a 50 mM stock solution:
-
Mass (g) = 50 mmol/L * 1 L/1000 mL * 1 mL * 354.35 g/mol = 0.0177 g = 17.7 mg
-
-
-
Weighing Sesamin:
-
Accurately weigh out 17.7 mg of sesamin powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving Sesamin:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the sesamin powder.
-
Vortex the tube vigorously for 1-2 minutes, or until the sesamin is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
-
Aliquoting and Storage:
-
Aliquot the 50 mM sesamin stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the sesamin stock solution to the final desired concentration in the cell culture medium for treating cells.
Materials:
-
50 mM Sesamin stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
-
Cultured cells ready for treatment
Procedure:
-
Determine the Final Working Concentration:
-
Based on literature or preliminary experiments, decide on the final concentration of sesamin to be used for treating the cells (e.g., 10 µM, 25 µM, 50 µM).
-
-
Calculate the Dilution Factor:
-
Use the formula: (Concentration of Stock) / (Final Concentration) = Dilution Factor
-
Example for a 50 µM final concentration from a 50 mM stock: 50,000 µM / 50 µM = 1000. The stock solution needs to be diluted 1:1000.
-
-
Prepare the Working Solution:
-
Add the appropriate volume of the 50 mM sesamin stock solution to the required volume of complete cell culture medium.
-
For a 1:1000 dilution, add 1 µL of the 50 mM stock solution to every 999 µL of cell culture medium. For 10 mL of final medium, add 10 µL of the stock solution.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the sesamin-treated samples.
-
Prepare a vehicle control medium by adding the same volume of DMSO without sesamin to the complete cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium for a 1:1000 dilution).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solutions (sesamin-containing medium and vehicle control medium) to the respective wells or flasks.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow for Sesamin Solution Preparation
Caption: Workflow for preparing sesamin stock and working solutions.
Key Signaling Pathways Modulated by Sesamin
Caption: Sesamin's impact on key cellular signaling pathways.
References
- 1. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sesamin Induces MCL-1-Dependent Apoptosis in Activated T Cells and Ameliorates Experimental Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sesamin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of sesamin extraction from sesame seeds and other sources.
Troubleshooting Guide
This guide addresses common issues encountered during sesamin extraction and offers practical solutions to enhance yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sesamin Yield | Inappropriate Solvent Selection: The solvent may have low solubility for sesamin. | Sesamin is soluble in organic solvents like methanol, ethanol, DMSO, and dimethylformamide.[1][2] For supercritical fluid extraction (SFE), using ethanol as a co-solvent with CO2 can enhance the extraction of polar lignans like sesamin.[3][4] |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to inefficient extraction. | - Temperature: Elevated temperatures can cause sesamin to epimerize into less bioactive forms.[5] For solvent extraction, a moderate temperature is often optimal. For SFE, temperatures around 50-60°C have been shown to be effective.[3][4] Roasting seeds at high temperatures (e.g., above 210°C) can lead to a decline in sesamin content.[6][7] - Time: Ensure sufficient extraction time for the solvent to penetrate the material. For SFE, an extraction time of around 2 hours has been reported.[8] - Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency, but also increases solvent consumption. An optimal ratio needs to be determined empirically. | |
| Poor Sample Preparation: Large particle size can limit solvent access to the sesamin within the plant matrix. | Grind the sesame seeds or meal to a fine powder to increase the surface area for extraction. | |
| Inefficient Extraction Method: Conventional methods like maceration may be less effective than advanced techniques. | Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[9][10][11] Supercritical Fluid Extraction (SFE) is a green alternative that can provide high purity extracts.[3][5] | |
| Presence of Impurities in Extract | Co-extraction of other compounds: Solvents can extract other lignans (e.g., sesamolin), fatty acids, and pigments along with sesamin. | - Purification: Employ chromatographic techniques like column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for purification.[12] - Crystallization: Low-temperature crystallization can be used to obtain high-purity sesamin from the concentrated extract.[13] |
| Degradation of Sesamin: Exposure to high temperatures, extreme pH, or light can degrade sesamin. | Maintain a controlled temperature throughout the extraction and purification process.[5] Store extracts and purified sesamin in a cool, dark place. | |
| Difficulty in Sesamin Quantification | Inaccurate Analytical Method: Improperly validated analytical methods can lead to erroneous quantification. | Use a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification of sesamin.[14][15][16] An internal standard can improve the accuracy and precision of the analysis.[14] |
Frequently Asked Questions (FAQs)
Extraction Parameters
-
Q1: What is the best solvent for extracting sesamin? A1: Sesamin shows good solubility in several organic solvents. Methanol, ethanol, DMSO, and dimethylformamide are commonly used.[1][2] The choice of solvent will also depend on the subsequent purification steps and the intended application of the final product. For a greener approach, supercritical CO2 with an ethanol co-solvent is an effective option.[3][4]
-
Q2: How does temperature affect sesamin extraction yield? A2: Temperature has a significant impact on sesamin stability and extraction efficiency. While moderate heating can enhance solubility and extraction kinetics, high temperatures can lead to the degradation or epimerization of sesamin, which reduces its bioactivity.[5] For instance, roasting sesame seeds at temperatures above 210°C has been shown to decrease sesamin content.[6][7] In Supercritical Fluid Extraction (SFE), an optimal temperature of around 50°C has been reported for maximizing the yield of lignans.[3][4]
-
Q3: What is the optimal particle size for the raw material? A3: Reducing the particle size of the sesame seeds or meal by grinding increases the surface area available for solvent contact, thereby improving extraction efficiency. A fine powder is generally recommended.
Extraction Methods
-
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for sesamin? A4: UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration into the plant matrix. This can lead to a significant reduction in extraction time and solvent consumption compared to conventional methods.[10][11][17]
-
Q5: Is Microwave-Assisted Extraction (MAE) suitable for sesamin? A5: Yes, MAE is another advanced extraction technique that uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. It can significantly shorten the extraction time.
-
Q6: What are the benefits of Supercritical Fluid Extraction (SFE) for sesamin? A6: SFE, typically using carbon dioxide, is considered a "green" technology as it avoids the use of organic solvents.[5] By adjusting pressure and temperature, the selectivity of the extraction can be controlled. Adding a co-solvent like ethanol can improve the extraction of more polar compounds like sesamin.[3][4] This method can yield a high-purity product with no solvent residue.
Purification and Analysis
-
Q7: What are the common impurities found in crude sesamin extracts? A7: Crude extracts often contain other lignans like sesamolin, as well as fatty acids, pigments, and other oil-soluble compounds.[18][19]
-
Q8: How can I purify sesamin from the crude extract? A8: Several chromatographic techniques are effective for purifying sesamin, including column chromatography and High-Speed Counter-Current Chromatography (HSCCC).[12] Crystallization at low temperatures is another method to obtain high-purity sesamin.[13]
-
Q9: What is the recommended method for quantifying sesamin? A9: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the accurate quantification of sesamin.[14][15][16] Using an internal standard can further improve the precision of the results.[14]
Experimental Protocols & Workflows
Protocol 1: Conventional Solvent Extraction of Sesamin
This protocol outlines a standard laboratory procedure for extracting sesamin using an organic solvent.
Materials:
-
Sesame seeds or defatted sesame meal
-
Methanol or Ethanol (analytical grade)
-
Grinder or mill
-
Soxhlet apparatus or round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Grind the sesame seeds/meal into a fine powder.
-
Extraction:
-
Soxhlet Extraction: Place the powdered material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 4-6 hours.
-
Maceration/Reflux: Alternatively, place the powder in a round-bottom flask, add the solvent (e.g., 1:10 solid-to-solvent ratio), and reflux with stirring for 2-4 hours.
-
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude sesamin extract.
-
Purification: Proceed with purification using column chromatography or crystallization.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sesamin
This protocol describes the use of ultrasound to enhance the extraction process.
Materials:
-
Sesame seeds or defatted sesame meal
-
Ethanol (analytical grade)
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the sesame seeds/meal into a fine powder.
-
Extraction:
-
Place a known amount of the powdered material into a beaker or flask.
-
Add ethanol at a specific solid-to-solvent ratio (e.g., 1:15).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Separation: Centrifuge the mixture to separate the extract from the solid residue.
-
Concentration: Decant the supernatant and concentrate it using a rotary evaporator to obtain the crude sesamin extract.
-
Purification: Proceed with further purification steps.
Protocol 3: Supercritical Fluid Extraction (SFE) of Sesamin
This protocol provides a general outline for SFE of sesamin. Specific parameters will depend on the SFE system used.
Materials:
-
Ground sesame seeds or meal
-
Food-grade CO2
-
Ethanol (co-solvent)
-
Supercritical Fluid Extractor
Procedure:
-
Sample Loading: Load the ground sesame material into the extraction vessel of the SFE unit.
-
Parameter Setting: Set the desired extraction parameters:
-
Extraction: Start the extraction process. The supercritical CO2 with the ethanol co-solvent will pass through the sample matrix, dissolving the sesamin.
-
Separation: The extract-laden fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract (containing sesamin) to precipitate.
-
Collection: Collect the crude sesamin extract from the separator.
-
Purification: The extract may require further purification depending on the desired purity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Sesamin - Lifeasible [lifeasible.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Separation of Sesamin and Sesamolin by a Supercritical Fluid-Simulated Moving Bed [scirp.org]
- 6. Effects of Seed Roasting Temperature on Sesame Oil Fatty Acid Composition, Lignan, Sterol and Tocopherol Contents, Oxidative Stability and Antioxidant Potential for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Seed Roasting Temperature on Sesame Oil Fatty Acid Composition, Lignan, Sterol and Tocopherol Contents, Oxidative Stability and Antioxidant Potential for Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102086209A - Method for extracting sesamin from sesame cake meal - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. (2016) | Miki Takahashi | 18 Citations [scispace.com]
- 13. CN103896956B - A kind of method extracting sesamin from sesame seed coat - Google Patents [patents.google.com]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 17. youtube.com [youtube.com]
- 18. gigvvy.com [gigvvy.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Sesamin in Experimental Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sesamin. The following information is designed to address common challenges encountered during the formulation of sesamin and to provide solutions for its stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sesamin degradation in experimental formulations?
A1: Sesamin is susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes are:
-
Oxidation: The methylenedioxyphenyl groups in the sesamin structure can be oxidized, leading to the formation of catechols and other degradation products. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.
-
Hydrolysis: Under acidic or alkaline conditions, the acetal linkages in the furofuran rings of sesamin can be hydrolyzed. This can lead to the opening of the rings and the formation of various degradation products, such as sesaminol and its epimers.[1]
-
Photodegradation: Exposure to ultraviolet (UV) and visible light can provide the energy to initiate photochemical reactions, leading to the degradation of sesamin. It is crucial to protect sesamin-containing formulations from light.
Q2: My sesamin formulation is showing a yellow or brownish color over time. What is causing this, and how can I prevent it?
A2: The development of a yellow or brownish color in a sesamin formulation is a common sign of degradation, specifically oxidation. When the methylenedioxyphenyl groups of sesamin are oxidized, they can form colored quinone-type structures.
Prevention Strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation to scavenge free radicals and prevent oxidative degradation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation reactions.
-
Inert Atmosphere: During the manufacturing and storage of the formulation, use an inert gas like nitrogen or argon to displace oxygen.
-
Light Protection: Store the formulation in amber or opaque containers to protect it from light, which can accelerate oxidative processes.
Q3: I am observing precipitation of sesamin in my aqueous-based formulation. What are the possible reasons and solutions?
A3: Sesamin is a lipophilic compound with very low solubility in water. Precipitation in aqueous formulations is a common challenge.
Reasons for Precipitation:
-
Poor Solubility: Sesamin is practically insoluble in water.[1]
-
"Salting Out": The addition of salts or other electrolytes to the formulation can decrease the solubility of sesamin, leading to its precipitation.
-
pH Shift: Changes in the pH of the formulation can affect the solubility of sesamin and other excipients, potentially causing precipitation.
-
Solvent Evaporation: If a co-solvent is used to dissolve sesamin, its evaporation over time will lead to the precipitation of the compound.
Solutions:
-
Co-solvents: Use water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility of sesamin.
-
Solubilizing Agents: Employ solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with sesamin, thereby enhancing its aqueous solubility.[2]
-
Surfactants: Use non-ionic surfactants to form micelles that can encapsulate sesamin and keep it dispersed in the aqueous phase.
-
Nanoformulations: Consider developing nanoemulsions or liposomal formulations to improve the dispersion and stability of sesamin in aqueous media.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency/Reduced Sesamin Concentration | Oxidative degradation, hydrolysis, or photodegradation. | Add an appropriate antioxidant (e.g., BHT, Vitamin E). Control the pH of the formulation. Protect the formulation from light by using amber vials or packaging. |
| Color Change (Yellowing/Browning) | Oxidation of the methylenedioxyphenyl group. | Purge the formulation with an inert gas (e.g., nitrogen) during manufacturing and before sealing the container. Add a chelating agent (e.g., EDTA) to bind metal ions. |
| Precipitation in Liquid Formulations | Poor solubility of sesamin in the chosen solvent system. | Increase the concentration of co-solvents (e.g., ethanol, propylene glycol). Incorporate a solubilizing agent such as hydroxypropyl-β-cyclodextrin. |
| Phase Separation in Emulsions | Instability of the emulsion system. | Optimize the surfactant and co-surfactant concentrations. Evaluate the effect of pH and ionic strength on emulsion stability. |
Data Presentation: Solubility of Sesamin
The solubility of sesamin in various solvents is a critical factor in formulation development. Below is a summary of its solubility in common pharmaceutical solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | ~0.5 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~71 mg/mL | [1] |
| Propylene Glycol | Limited solubility, often requires co-solvents. | |
| Polyethylene Glycol (PEG 400) | Moderate solubility, often used in combination with other solvents. | |
| Glyceryl Trioctanoate | Soluble | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Sesamin
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the degradation pathways of sesamin.
1. Preparation of Stock Solution:
-
Prepare a stock solution of sesamin (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and keep it at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep it at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sesamin powder at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of sesamin under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for Sesamin
This protocol provides a general framework for a stability-indicating HPLC method for the quantification of sesamin and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, should be demonstrated by analyzing stressed samples from the forced degradation study.
Visualizations
Diagram 1: Potential Degradation Pathway of Sesamin
Caption: Potential degradation pathways of sesamin under various stress conditions.
Diagram 2: Experimental Workflow for Sesamin Stabilization
Caption: A logical workflow for developing and testing stabilized sesamin formulations.
References
- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: a DNA microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Sesamin by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of sesamin using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experimental workflows.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for common problems organized by experimental stage.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible quantification of sesamin. Below are common issues and their solutions.
| Question/Issue | Potential Causes | Recommended Solutions |
| Low recovery of sesamin from oil matrices. | - Inefficient extraction solvent. - Insufficient mixing or extraction time. - Inappropriate sample-to-solvent ratio. | - Use a solvent system with good solubility for sesamin, such as methanol or acetonitrile.[1][2] - Employ vigorous mixing (e.g., vortexing, sonication) and ensure adequate extraction time.[3] - Optimize the ratio of sample to solvent; a common starting point is 1:8 (e.g., 0.5 g oil in 4 mL solvent). |
| High matrix effects observed in plasma samples. | - Insufficient removal of phospholipids and proteins. - Co-elution of matrix components with sesamin. | - Utilize protein precipitation followed by Solid Phase Extraction (SPE) for effective cleanup. A C18 sorbent can be effective. - Optimize the chromatographic method to separate sesamin from interfering matrix components. |
| Sample-to-sample variability in recovery. | - Inconsistent sample handling and extraction procedure. - Lack of an appropriate internal standard. | - Standardize the entire sample preparation workflow. - Incorporate an internal standard (IS) early in the sample preparation process to account for variability. While a stable isotope-labeled sesamin is ideal, a structural analog can also be used.[4] Vanillin has been used as an internal standard in some applications.[1][2] |
Chromatography
Chromatographic issues can lead to poor quantification and inaccurate results. Here are some common problems and how to address them.
| Question/Issue | Potential Causes | Recommended Solutions |
| Poor peak shape (tailing, fronting, or splitting). | - Tailing: Secondary interactions with the column stationary phase. - Fronting: Column overload or injection of sample in a solvent stronger than the mobile phase. - Splitting: Clogged frit, column void, or co-elution with an interfering compound. | - Tailing: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - Fronting: Reduce the injection volume or dilute the sample. Ensure the sample solvent is similar in strength to the initial mobile phase. - Splitting: Reverse flush the column. If the problem persists, replace the column. Optimize chromatography to separate the interfering peak. |
| Shifting retention times. | - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. - Air bubbles in the pump. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Replace the column if it has exceeded its lifetime. - Degas the mobile phase and prime the pump. |
| Carryover of sesamin in blank injections. | - Adsorption of sesamin to parts of the autosampler or column. - Insufficient needle wash. | - Use a stronger needle wash solution. A mixture of acetonitrile, isopropanol, and water is often effective. - Optimize the wash procedure by increasing the wash volume and/or the number of wash cycles. |
Mass Spectrometry
Mass spectrometry parameters directly impact the sensitivity and selectivity of sesamin quantification.
| Question/Issue | Potential Causes | Recommended Solutions |
| Low signal intensity or poor sensitivity. | - Suboptimal ionization parameters (e.g., spray voltage, gas flows, temperature). - Inefficient fragmentation. - Matrix suppression of the sesamin signal. | - Optimize ion source parameters by infusing a standard solution of sesamin. - Perform a product ion scan to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). - Improve sample cleanup to reduce matrix effects. A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[4] |
| Inconsistent instrument response. | - Dirty ion source. - Fluctuation in gas supply or temperature. | - Clean the ion source, including the capillary, skimmer, and ion transfer tube. - Ensure a consistent supply of high-purity nitrogen gas and stable laboratory temperature. |
| Interference from other compounds. | - Co-eluting isomers or compounds with similar fragmentation patterns. | - Optimize chromatographic separation to resolve interferences. - Select more specific MRM transitions (precursor and product ions) that are unique to sesamin. |
Data Analysis
Accurate data analysis is crucial for reliable quantitative results.
| Question/Issue | Potential Causes | Recommended Solutions |
| Non-linear calibration curve. | - Detector saturation at high concentrations. - Inappropriate weighting of the calibration curve. - Issues with standard preparation. | - Extend the calibration range with lower concentration points and exclude the saturated points. - Use a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points. - Prepare fresh calibration standards and verify their concentrations. |
| High variability in quality control (QC) samples. | - Inconsistent sample preparation or analysis. - Instability of sesamin in the matrix or extracted samples. | - Review and standardize all experimental procedures. - Investigate the stability of sesamin under the storage and analysis conditions. |
Experimental Protocols
Protocol 1: Extraction of Sesamin from Edible Oil
This protocol is adapted for the extraction of sesamin from sesame oil and other edible oils for LC-MS/MS analysis.[5]
Materials:
-
Solid Phase Extraction (SPE) columns (Alumina-A cartridges)[5]
-
n-hexane
-
Methanol/water (80:20, v/v)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 0.5 g of the oil sample into a centrifuge tube.
-
Add 2 mL of n-hexane and vortex for 10 seconds to dissolve the oil.[5]
-
Condition the Alumina-A SPE column with 3 mL of n-hexane.[5]
-
Load the sample solution onto the conditioned SPE column.
-
Wash the column with 2 mL of n-hexane to remove non-polar interferences.[5]
-
Elute sesamin from the column with 3 mL of methanol/water (80:20, v/v).[5]
-
Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Liquid-Liquid Extraction of Sesamin from Oil
This protocol describes a liquid-liquid extraction (LLE) method for recovering sesamin from sesame oil.[1][2]
Materials:
-
Acetonitrile
-
Centrifugal partition extractor (or standard LLE equipment)
-
Rotary evaporator
Procedure:
-
Perform the extraction in a single run using a centrifugal partition extractor or by manual shaking in a separatory funnel.[1][2]
-
Collect the acetonitrile phase containing the extracted lignans.
-
Evaporate the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude sesamin extract.
-
Reconstitute the extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Sesamin Quantification
| Parameter | Setting | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Gradient | 0-2 min, 10% B; 2-5 min, 10-55% B; 5-13 min, 55-85% B; 13-13.5 min, re-equilibrate | [5] |
| Flow Rate | 0.3 mL/min | [5] |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Precursor Ion (m/z) | 355.1 | Predicted |
| Product Ion 1 (m/z) | 203.1 | Predicted |
| Product Ion 2 (m/z) | 161.1 | Predicted |
Table 2: Performance Characteristics for Sesamin Quantification
| Matrix | LOD | LOQ | Linearity Range | Recovery | Reference |
| Edible Oil | 20 ng/mL | 70 ng/mL | 70 - 17,500 ng/mL | 80.16% - 102.50% | [5] |
| Sesame Oil | - | - | 50 - 175 µg/mL | - | [1][2] |
| Serum | - | 0.1 ng (with fluorescent detection) | - | 87% - 97% | [6] |
Visualizations
Caption: A typical experimental workflow for sesamin quantification by LC-MS/MS.
References
- 1. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 2. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sesamin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of sesamin for in vivo experimental studies. The information is presented in a question-and-answer format to directly address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for sesamin in rodent models?
A1: The effective dose of sesamin in vivo can vary significantly depending on the animal model, the targeted biological effect, and the route of administration. Based on published studies, a general starting point for oral administration in rats and mice ranges from 5 mg/kg to 250 mg/kg body weight. For instance, a single oral dose of 5 mg/kg was used in rats to study its pharmacokinetics, while doses up to 250 mg/kg have been used to evaluate its antioxidant effects in the liver.[1][2]
Q2: How should sesamin be administered in in vivo studies?
A2: The most common route of administration for sesamin in in vivo studies is oral gavage. However, other routes such as intraperitoneal injection and subcutaneous administration have also been reported.[3][4] The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Oral administration mimics the typical route of human consumption.
Q3: What is the bioavailability and pharmacokinetic profile of sesamin?
A3: Following oral administration in rats (5 mg/kg), sesamin is absorbed with peak plasma radioactivity observed at 1.0 hour, and it has a terminal half-life of approximately 4.7 hours.[1][[“]] In humans, after a 50 mg oral dose, the peak plasma concentration of sesamin was observed at 5.0 hours.[6] It is extensively metabolized, primarily by cytochrome P450 enzymes in the liver, into various metabolites, with a significant portion being excreted in bile and feces.[1] Sesamin is widely distributed throughout the body, with higher concentrations found in the liver and kidney.[1]
Q4: Is sesamin toxic at high doses?
A4: Sesamin is generally considered to have low toxicity. Studies have shown that oral administration of sesamin at doses up to 2.0 g/kg did not show genotoxic activity in mice and rats.[7][8] Another study indicated an LD50 of over 5000 mg/kg for an aqueous extract containing sesamin in mice, classifying it as having low toxicity. However, as with any compound, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose within your specific experimental model.
Troubleshooting Guide
Problem: I am not observing the expected biological effect with my current sesamin dosage.
Possible Cause & Solution:
-
Insufficient Dosage: The administered dose may be too low to elicit a significant biological response.
-
Recommendation: Gradually increase the dose in subsequent experiments. Refer to the provided data tables for effective dose ranges reported in similar studies.
-
-
Poor Bioavailability: The formulation or vehicle used to dissolve sesamin may be limiting its absorption.
-
Recommendation: Sesamin has low aqueous solubility. Consider using a vehicle such as sesame oil, corn oil, or a solution containing a solubilizing agent like Tween 80 to improve its bioavailability.
-
-
Metabolism and Clearance: Sesamin is rapidly metabolized.[1][6] The timing of your endpoint measurement might not coincide with the peak plasma concentration or the peak activity of its metabolites.
-
Recommendation: Conduct a pilot pharmacokinetic study in your model to determine the optimal time point for your experimental endpoint. Consider that metabolites of sesamin may also be biologically active.[6]
-
Problem: I am observing unexpected side effects or toxicity in my animals.
Possible Cause & Solution:
-
High Dosage: The administered dose may be exceeding the maximum tolerated dose in your specific animal model, strain, or age.
-
Recommendation: Reduce the dosage and perform a dose-response study to identify a non-toxic, effective dose.
-
-
Vehicle Toxicity: The vehicle used to administer sesamin may be causing adverse effects.
-
Recommendation: Run a vehicle-only control group to assess any potential toxicity associated with the vehicle itself.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on sesamin.
Table 1: Sesamin Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Sprague-Dawley Rats | Oral | 5 mg/kg | Pharmacokinetic profiling | [1] |
| Wistar Rats | Oral | 250 mg/kg | Antioxidant effects in the liver | [2] |
| C57BL/6J Mice | Oral | 160 mg/kg | Amelioration of AGE-induced pancreatic β-cell dysfunction | [3] |
| ICR Mice | Oral | Up to 2.0 g/kg | No genotoxicity | [7] |
| Sprague-Dawley Rats | Oral | Up to 2.0 g/kg | No DNA damage in liver cells | [7] |
| Wistar Rats | Subcutaneous | 8 mL/kg (sesame oil) | Reduced lipid peroxidation | [4] |
| Wistar Rats | Oral | 0.35 mg/kg | No effect on P-glycoprotein substrate absorption | [9] |
Table 2: Pharmacokinetic Parameters of Sesamin in Rats (5 mg/kg, oral)
| Parameter | Value | Reference |
| Tmax (Peak Plasma Time) | 1.0 h | [1] |
| t1/2 (Terminal Half-life) | 4.7 h | [1] |
Experimental Protocols
Pharmacokinetic Study of Sesamin in Rats
-
Animals: Male Sprague-Dawley rats.
-
Dosage and Administration: A single oral dose of 5 mg/kg of [14C]sesamin was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma radioactivity. Urine and feces were collected to measure cumulative excretion. For bile collection, bile duct-cannulated rats were used.
-
Analysis: Radioactivity in plasma, urine, feces, and bile was measured. Tissue distribution was assessed using quantitative whole-body autoradiography. Metabolite profiles were analyzed using radiochromatography.
-
Reference: [1]
Evaluation of Antioxidant Effects in Rat Liver
-
Animals: Male Wistar rats.
-
Dosage and Administration: A single oral dose of 250 mg/kg of sesamin (a mixture of sesamin and episesamin) was administered.
-
Methodology: The in vivo hepatic reducing ability was measured using a radiofrequency ESR method with TEMPOL as a redox probe. ESR measurements were taken 3 hours after sesamin administration.
-
Endpoint: The half-life of TEMPOL in the liver was measured as an indicator of antioxidant status.
-
Reference: [2]
Visualizations
Caption: General experimental workflow for in vivo sesamin studies.
Caption: Simplified overview of sesamin metabolism and clearance.
References
- 1. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidative effects of sesamin on the in vivo hepatic reducing abilities by a radiofrequency ESR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesamin Ameliorates Advanced Glycation End Products-Induced Pancreatic β-Cell Dysfunction and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity evaluation of sesamin and episesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recommended Daily Dose of Sesame Lignans Has No Influence on Oral Absorption of P-Glycoprotein Substrates in Rats [jstage.jst.go.jp]
Sesamin Clinical Application Technical Support Center
Welcome to the technical support center for the clinical application of sesamin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pre-clinical and clinical research involving sesamin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with sesamin.
Issue 1: Poor Bioavailability and Low Aqueous Solubility in In Vitro & In Vivo Experiments
Question: My in vitro experiments show low efficacy of sesamin, and in vivo studies indicate poor oral bioavailability. How can I address this?
Answer:
This is a well-documented challenge with sesamin, primarily due to its poor water solubility and significant first-pass metabolism in the liver.[1][2] Here are several troubleshooting strategies:
-
Formulation Development:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): This is a highly effective approach. A SNEDDS formulation can significantly improve the solubility, permeability, and ultimately, the bioavailability of sesamin.[1][2] For instance, a formulation of glyceryl trioctanoate, polyoxyethylene castor oil, and Tween 20 (10:10:80 w/w/w) has been shown to increase the absolute bioavailability of sesamin from 0.3% to 4.4%.[1][2]
-
Other Formulations: Other strategies include creating solid dispersions, micelle formations, and nano-emulsion carrier systems.[3]
-
-
Experimental Adjustments for In Vitro Assays:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solutions. Due to its lipophilic nature, DMSO or ethanol are commonly used.
-
Final Concentration of Solvent: Keep the final concentration of the organic solvent in your cell culture media as low as possible (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use of a Carrier: Consider using a carrier like bovine serum albumin (BSA) in your culture medium to improve the solubility and stability of sesamin in aqueous solutions.
-
Issue 2: Unexpected Drug-Drug Interactions in Co-administration Studies
Question: I am observing unexpected potentiation or inhibition of a co-administered drug in my in vivo study with sesamin. What could be the cause?
Answer:
Sesamin is a known modulator of cytochrome P450 (CYP) enzymes, which are critical for the metabolism of many drugs. This is a likely cause of the drug-drug interactions you are observing.
-
CYP450 Inhibition: Sesamin can inhibit several CYP isoforms.
-
CYP3A4: Sesamin inhibits CYP3A4 by antagonizing the pregnane X receptor (PXR), a key regulator of CYP3A4 expression.[4] This can lead to increased plasma concentrations of drugs metabolized by CYP3A4.
-
CYP2C9: Sesamin is a mechanism-based inhibitor of CYP2C9.[5]
-
CYP4F2: Sesamin also acts as a mechanism-based inactivator of CYP4F2.[5]
-
-
Troubleshooting Steps:
-
Identify the Metabolic Pathway of the Co-administered Drug: Determine if the co-administered drug is a substrate for CYP3A4, CYP2C9, or other CYPs that sesamin may affect.
-
In Vitro CYP Inhibition Assay: Conduct an in vitro CYP inhibition assay to quantify the inhibitory potential of sesamin on the specific CYP isoform that metabolizes your co-administered drug. This will provide IC50 values to assess the clinical relevance of the interaction.
-
Dose Adjustment: If a significant interaction is confirmed, you may need to adjust the dose of the co-administered drug in your studies.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to predict the extent of the drug-drug interaction and to guide dose adjustments.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical dose of sesamin used in clinical trials?
A1: The dosage of sesamin in clinical trials has varied depending on the indication. For example, in a study on patients with rheumatoid arthritis, a daily dose of 200 mg of sesamin was administered for 6 weeks.[6] In a study on mildly hypertensive patients, 60 mg of sesamin was given daily for 4 weeks.[7]
Q2: How does sesamin affect the NF-κB signaling pathway?
A2: Sesamin has been shown to inhibit the NF-κB signaling pathway. It can suppress the activation of NF-κB induced by various inflammatory stimuli.[8] This is achieved by inhibiting the degradation of IκBα, which is an inhibitor of NF-κB.[8] The suppression of NF-κB activation is one of the key mechanisms behind sesamin's anti-inflammatory effects.[3][8][9]
Q3: Is sesamin safe for clinical use?
A3: Based on available studies, sesamin is generally considered safe and well-tolerated. Doses up to 280 mg/kg/day in animal studies did not show cytotoxicity.[7] Human clinical trials with doses up to 200 mg/day have not reported serious adverse events.[6] However, due to its interaction with CYP enzymes, there is a potential for drug-drug interactions, which needs to be carefully evaluated for any co-administered medications.[4][5]
Quantitative Data Summary
Table 1: Bioavailability Enhancement of Sesamin with a SNEDDS Formulation.
| Parameter | Sesamin in Solution | Sesamin in SNEDDS | Fold Increase | Reference |
| Absolute Bioavailability | 0.3% | 4.4% | ~14.7x | [1][2] |
| Relative Bioavailability | - | ~12.9-fold | ~12.9x | [1][2] |
| Intestinal Permeability | - | >3-fold increase | >3x | [1][2] |
Table 2: Inhibitory Effects of Sesamin on Cytochrome P450 Isoforms.
| CYP Isoform | Type of Inhibition | IC50 / KI Value | Reference |
| CYP4F2 | Mechanism-based inactivator | IC50: 0.381 µM, KI: 1.12 µM | [5] |
| CYP3A4 | PXR Antagonist | Not specified | [4] |
| CYP2C9 | Mechanism-based inhibitor | Not specified | [5] |
Table 3: Clinical Effects of Sesamin Supplementation.
| Indication | Dosage | Duration | Key Findings | Reference |
| Rheumatoid Arthritis | 200 mg/day | 6 weeks | Significant reduction in serum hs-CRP, TNF-α, and COX-2 levels. | [6] |
| Mild Hypertension | 60 mg/day | 4 weeks | Systolic BP decreased from 137.6 to 134.1 mmHg; Diastolic BP decreased from 87.7 to 85.8 mmHg. | [7] |
| Knee Arthritis | 40 g/day of sesame seed powder | 2 months | 63% decrease in knee pain compared to 22% in the control group. | [10] |
Experimental Protocols
1. Caco-2 Permeability Assay for Intestinal Absorption
This protocol is adapted from standard methods to assess the intestinal permeability of sesamin.
-
Objective: To determine the apparent permeability coefficient (Papp) of sesamin across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Compound Preparation: A stock solution of sesamin is prepared in DMSO and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration. The final DMSO concentration should be below 0.5%.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.
-
The sesamin solution is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.
-
-
Sample Analysis: The concentration of sesamin in the collected samples is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of sesamin across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of sesamin in the donor compartment.
-
-
2. In Vitro CYP450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of sesamin on specific CYP isoforms using human liver microsomes.
-
Objective: To determine the IC50 value of sesamin for a specific CYP isoform (e.g., CYP3A4, CYP2C9).
-
Methodology:
-
Materials: Human liver microsomes (HLM), a probe substrate specific for the CYP isoform of interest, NADPH regenerating system, and sesamin.
-
Incubation:
-
A series of dilutions of sesamin are prepared.
-
In a 96-well plate, HLM, the probe substrate, and different concentrations of sesamin (or vehicle control) are pre-incubated.
-
The reaction is initiated by adding the NADPH regenerating system.
-
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of sesamin. The IC50 value, which is the concentration of sesamin that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing the bioavailability of a novel sesamin formulation.
Caption: Sesamin's inhibition of the NF-κB signaling pathway.
Caption: Logical diagram of sesamin's interaction with CYP450 enzymes.
References
- 1. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin [mdpi.com]
- 2. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Inhibitory Effects of Sesamin on CYP4F2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. starwarcat.wordpress.com [starwarcat.wordpress.com]
- 9. In-vitro CYP inhibition pooled [protocols.io]
- 10. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]
Technical Support Center: Minimizing Sesamin Degradation During Storage
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of sesamin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause sesamin degradation?
A1: The primary factors contributing to sesamin degradation are exposure to light, elevated temperatures, oxygen, and suboptimal pH conditions. These factors can lead to oxidative and hydrolytic reactions, altering the molecular structure of sesamin and reducing its purity and biological activity.
Q2: How should I store purified sesamin for short-term and long-term use?
A2: For short-term storage (days to weeks), store purified sesamin in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to store sesamin at -20°C or below in an airtight container, protected from light.
Q3: What are the visible signs of sesamin degradation?
A3: Visual signs of degradation in purified sesamin can include a change in color (e.g., yellowing) or the development of an off-odor, particularly if it is stored in an oil matrix. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or GC-MS are necessary for accurate assessment.
Q4: What are the known degradation products of sesamin?
A4: While specific studies on the degradation products of purified sesamin are limited, related research on sesame oil indicates that oxidative processes can occur. During industrial processing, degradation of the related lignan, sesamolin, can produce sesamol.[1] Additionally, the oxidation of fatty acids in sesame oil can lead to the formation of volatile aldehydes, such as hexanal and 2,4-decadienal.[2] It is plausible that similar oxidative degradation could affect sesamin.
Q5: Can the solvent I use for my experiments affect sesamin stability?
A5: Yes, the choice of solvent can impact sesamin stability. Protic solvents or those containing dissolved oxygen can facilitate degradation, especially when exposed to light or heat. It is advisable to use high-purity, degassed solvents for preparing sesamin solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Purity Over Time | Oxidative Degradation: Exposure to atmospheric oxygen. | 1. Store sesamin under an inert atmosphere (nitrogen or argon). 2. Use airtight containers with minimal headspace. 3. For solutions, use degassed solvents. |
| Photodegradation: Exposure to UV or visible light. | 1. Store in amber-colored vials or wrap containers in aluminum foil. 2. Minimize exposure to light during experimental procedures. | |
| Thermal Degradation: Storage at elevated temperatures. | 1. Store at recommended low temperatures (-20°C for long-term). 2. Avoid repeated freeze-thaw cycles by aliquoting samples. | |
| Inconsistent Experimental Results | Degradation in Solution: Sesamin may be degrading in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Investigate the stability of sesamin in your specific solvent and pH conditions. 3. Analyze the purity of your working solutions by HPLC before use. |
| Interaction with Other Components: Other substances in your formulation may be promoting degradation. | 1. Evaluate the compatibility of sesamin with other excipients or compounds in your mixture. 2. Consider the addition of antioxidants if appropriate for your application. | |
| Changes in Physical Appearance | Oxidation or Contamination: May indicate significant degradation or the presence of impurities. | 1. Re-purify the sesamin sample if possible. 2. Confirm the identity and purity using analytical techniques (HPLC, GC-MS, NMR). 3. Discard the sample if significant degradation is confirmed. |
Quantitative Data Summary
While specific kinetic data for the degradation of purified sesamin is not extensively available in the literature, the following table summarizes relevant findings for sesame oil, which can provide insights into sesamin stability.
Table 1: Thermal Degradation of Sesame Oil
| Parameter | Value | Conditions | Reference |
| Reaction Order | First-Order | Thermal oxidation | [3] |
| Activation Energy (Ea) | 12.428 kJ/mol | Thermal oxidation | [3] |
Table 2: Factors Influencing Sesamin Conversion to Asarinin
| Parameter | Effect on Conversion Rate | Conditions | Reference |
| Temperature | Increased temperature (70°C to 90°C) significantly increases the conversion rate. | Inorganic acid catalyst in an ethanol system. | [4] |
| Initial Reactant Concentration | A slight decrease in the kinetic rate with an increase in the initial concentration. | 80°C, 300 rpm, 1.6% catalyst loading. | [4] |
Experimental Protocols
Protocol 1: Determination of Sesamin Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of sesamin. Specific parameters may need to be optimized for your instrument and sample matrix.
1. Materials and Reagents:
-
Sesamin standard (≥99% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Sample of sesamin for analysis
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the sesamin standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve your sesamin sample in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the sesamin standard against its concentration. Determine the concentration of sesamin in your sample by interpolating its peak area on the calibration curve.
Diagrams
Caption: Factors influencing sesamin degradation.
Caption: Recommended workflow for sesamin handling and analysis.
References
- 1. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ [frontiersin.org]
Technical Support Center: High-Purity Sesamin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity sesamin. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to optimize your purification workflows.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of sesamin.
Q1: Why is my final sesamin yield consistently low?
A1: Low yield can stem from several factors throughout the purification process. Consider the following:
-
Incomplete Extraction: The initial extraction from the raw material (sesame seeds, oil, or meal) may be inefficient. Ensure the solvent has sufficient time to penetrate the material and that the particle size of the solid material is small enough for effective extraction. The choice of solvent is also critical; alcohols like ethanol are commonly used for their ability to dissolve sesamin.
-
Losses During Solvent Removal: During the concentration of the extract, sesamin can be lost if the temperature is too high or the vacuum is not properly controlled, leading to bumping or degradation.
-
Inefficient Crystallization: Suboptimal solvent systems, incorrect temperatures, or rapid cooling can lead to poor crystal formation and recovery. Seeding the solution with a small crystal of pure sesamin can sometimes initiate crystallization.
-
Suboptimal Chromatography Conditions: In chromatographic steps, incorrect mobile phase composition can lead to poor separation and loss of product. Additionally, the loading capacity of the column may be exceeded, causing the product to elute with the solvent front.
Q2: How can I remove the contaminating sesamolin from my purified sesamin?
A2: Sesamin and sesamolin are structurally similar lignans that often co-extract and co-purify. Their separation can be challenging but is achievable through high-resolution chromatographic techniques.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for separating sesamin and sesamolin.[1] Using a C18 column with a methanol-water mobile phase can provide good resolution.
-
Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are excellent for separating compounds with similar polarities. A common solvent system for this is a biphasic mixture of n-hexane, ethyl acetate, methanol, and water.[2]
Q3: My sesamin crystals are very fine and difficult to filter. How can I improve crystal size?
A3: Fine crystals are often a result of rapid precipitation. To obtain larger crystals that are easier to handle:
-
Slow Cooling: Allow the supersaturated solution to cool slowly to room temperature, followed by further cooling at a controlled rate to a lower temperature (e.g., 4°C).
-
Solvent System Optimization: The choice of solvent for crystallization is crucial. A solvent in which sesamin has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol is a commonly used solvent.
-
Reduced Agitation: Avoid vigorous stirring during crystallization, as this can promote the formation of many small nuclei, leading to smaller crystals. Gentle agitation is sufficient to ensure homogeneity.
Q4: In my HPLC analysis, the sesamin peak is tailing. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing material of the column. This is common with basic compounds, but can also occur with other molecules. Using a well-end-capped column or adding a small amount of a competing agent to the mobile phase can mitigate this.
-
Mismatched Solvent Strength: If the solvent in which your sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.
Q5: I am observing a brownish tint in my purified sesamin, suggesting degradation. How can I prevent this?
A5: Sesamin can be sensitive to heat and oxidation. To prevent degradation:
-
Low-Temperature Processing: Whenever possible, conduct extraction and solvent evaporation at lower temperatures. Vacuum distillation is preferred over atmospheric distillation.
-
Inert Atmosphere: If sensitivity to oxygen is suspected, blanketing the sample with an inert gas like nitrogen or argon during processing and storage can be beneficial.
-
Light Protection: Store both the crude extract and the purified sesamin in amber vials or protected from light to prevent photochemical degradation.
-
Purity of Solvents: Use high-quality, pure solvents to avoid reactions with impurities.
Data Presentation
The following tables summarize quantitative data for key purification steps.
Table 1: Solvent Systems and Achieved Purity in Chromatographic Purification of Sesamin
| Chromatography Technique | Solvent System (v/v/v/v) | Purity Achieved | Reference |
| Preparative RP-HPLC | Methanol:Water (70:30) | >99% | [1] |
| HSCCC | n-Hexane:Ethyl Acetate:Methanol:Water (7:3:7:3) | >99% | [2] |
| CPC | n-Hexane:Ethyl Acetate:Ethanol:Water (2:3:3:2) | >95% | |
| CPC | n-Hexane:Ethyl Acetate:Methanol:Water (8:2:8:2) | >95% | [3] |
Table 2: Parameters for Sesamin Crystallization
| Parameter | Condition | Expected Outcome | Reference |
| Crystallization Solvent | 95% Ethanol, followed by 70% Ethanol | High-purity sesamin crystals | [4] |
| Crystallization Time | 4-6 hours | Formation of crystals | [4] |
| Recrystallization Time | 6-8 hours | Increased purity of crystals | [4] |
| Crystallization Temperature | Cool to 0-4°C | Precipitation of high-purity sesamin | [5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments in high-purity sesamin purification.
Protocol 1: Solvent Extraction of Sesamin from Sesame Seeds
-
Preparation of Raw Material: Grind sesame seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Transfer the ground sesame seed powder to a flask.
-
Add 85%-95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[5]
-
Perform reflux extraction with stirring for 12 hours at 75°C.[5]
-
Cool the mixture and filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to maximize the yield.
-
-
Concentration:
-
Combine the ethanol extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Protocol 2: Crystallization of Sesamin
-
Dissolution: Dissolve the crude sesamin extract in a minimal amount of hot 95% ethanol.
-
Hot Filtration: While hot, filter the solution to remove any insoluble impurities.
-
Crystallization:
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected crystals in a minimal amount of hot 70% ethanol.
-
Repeat steps 2-4. Allow for a longer crystallization time of 6-8 hours for improved purity.[4]
-
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 3: Purification of Sesamin by Flash Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a non-polar solvent such as n-hexane.
-
Sample Loading:
-
Dissolve the crude sesamin extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (e.g., 80:20).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing sesamin.
-
Pool the fractions containing pure sesamin.
-
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified sesamin.
Protocol 4: High-Purity Sesamin Isolation by Preparative RP-HPLC
-
System Preparation:
-
Equilibrate a preparative C18 reversed-phase column with the mobile phase. A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[1]
-
-
Sample Preparation:
-
Dissolve the partially purified sesamin in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run the separation under isocratic or gradient conditions, monitoring the eluate with a UV detector at a wavelength of approximately 288 nm.
-
-
Fraction Collection: Collect the peak corresponding to sesamin.
-
Post-Purification:
-
Remove the organic solvent (methanol) from the collected fraction using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to recover the purified sesamin from the aqueous phase.
-
Visualizations
Experimental Workflow for Sesamin Purification
References
- 1. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Navigating the Nuances of Sesamin Research: A Technical Support Guide to Conflicting Results
For Immediate Release
Researchers and drug development professionals now have a dedicated resource to unravel the complexities of sesamin studies. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results often encountered in preclinical and clinical research on sesamin, a major lignan in sesame seeds. By offering detailed experimental protocols, comparative data analysis, and visualizations of key biological pathways, this guide aims to empower scientists to design more robust experiments and interpret their findings with greater confidence.
The observed discrepancies in the efficacy of sesamin across various studies can be attributed to a number of factors, including dosage, formulation, participant health status, and the inherent bioavailability of sesamin. This support center directly tackles these issues, providing a clear path to understanding and mitigating these variables.
Frequently Asked Questions (FAQs)
Q1: Why do clinical trials on the effect of sesamin on blood pressure report conflicting outcomes?
A1: The conflicting results in clinical trials investigating the effect of sesamin on blood pressure are largely due to variations in study design, dosage, and the characteristics of the study population. Some studies report a significant reduction in both systolic and diastolic blood pressure, while others find no significant effect.
For example, a study by Miyawaki et al. (2009) demonstrated a significant decrease in blood pressure in mildly hypertensive individuals, whereas other studies using different dosages or in populations with different health statuses have not replicated these findings.[1][2] A meta-analysis of randomized controlled trials concluded that while sesamin supplementation did lead to a significant reduction in systolic blood pressure (SBP), its effect on diastolic blood pressure (DBP) was not statistically significant.[3][4]
Troubleshooting Guide:
-
Dosage: Ensure the dosage of sesamin is clearly defined and justified based on previous studies. Dosages in human trials have ranged from 50 mg/day to 200 mg/day.[5][6]
-
Participant Population: The baseline health status of participants is a critical factor. Effects may be more pronounced in individuals with mild hypertension compared to those with normal blood pressure.
-
Formulation: The bioavailability of sesamin can be influenced by its formulation. Consider the delivery vehicle (e.g., oil, capsules) and the presence of other compounds that may enhance or inhibit absorption.
Q2: There are contradictory findings regarding sesamin's impact on lipid profiles. What could be the reason?
A2: Discrepancies in the effects of sesamin on lipid profiles, such as total cholesterol (TC), LDL-c, HDL-c, and triglycerides (TG), are common. A meta-analysis of randomized controlled trials found that sesamin supplementation significantly reduced TC and LDL-c, but had no effect on HDL-c or TG.[3][4] The variability in these outcomes can often be traced back to differences in study duration, the form of sesamin administered, and the metabolic state of the participants.
Troubleshooting Guide:
-
Study Duration: Short-term studies may not be sufficient to observe significant changes in lipid profiles. Consider intervention periods of at least 4 to 8 weeks.
-
Lignan Composition: Commercial sesamin supplements can vary in their composition, containing different ratios of sesamin to its epimer, episesamin, and other lignans like sesamolin. These compounds have different bioavailabilities and physiological effects, which can contribute to inconsistent results.
-
Dietary Control: Ensure that the background diet of study participants is well-controlled, as it can significantly influence lipid levels and mask the effects of sesamin supplementation.
Q3: Human studies on the effect of sesamin on inflammation markers show conflicting results. Why is this the case?
A3: The conflicting results regarding the impact of sesamin on inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are a known issue. A systematic review and meta-analysis of randomized controlled trials revealed that while sesame consumption reduced IL-6 levels, it did not significantly affect CRP and TNF-α.[7][8][9]
Troubleshooting Guide:
-
Baseline Inflammation: The effect of sesamin on inflammatory markers may be more apparent in individuals with elevated baseline levels of inflammation.
-
Formulation: The meta-analysis suggested that the formulation of the sesame product (capsules vs. oil or seeds) could be a source of heterogeneity in the results.[7][8]
-
Analytical Methods: Ensure that the methods used to measure inflammatory markers are sensitive and validated.
Quantitative Data Summary
To facilitate a clearer understanding of the conflicting findings, the following tables summarize the results from key clinical trials.
Table 1: Conflicting Results of Sesamin Supplementation on Blood Pressure
| Study | Dosage | Duration | Participant Characteristics | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Miyawaki et al. (2009) | 60 mg/day | 4 weeks | Mildly hypertensive | ↓ 3.5 (p=0.044) | ↓ 1.9 (p=0.045) |
| Wu et al. (cited in meta-analysis) | ~50 mg/day (from 25g sesame) | 5 weeks | Overweight and obese | No significant change | No significant change |
Table 2: Conflicting Results of Sesamin Supplementation on Lipid Profile
| Study | Dosage | Duration | Participant Characteristics | Change in Total Cholesterol | Change in LDL-c | Change in HDL-c | Change in Triglycerides |
| Meta-analysis (pooled data) | Varied | Varied | Varied | ↓ 10.89 mg/dL (p=0.016) | ↓ 8.43 mg/dL (p=0.031) | No significant change | No significant change |
| Individual study with no effect (example) | - | - | - | No significant change | No significant change | No significant change | No significant change |
Table 3: Conflicting Results of Sesamin Supplementation on Inflammatory Markers
| Study | Dosage Form | Duration | Participant Characteristics | Change in CRP | Change in TNF-α | Change in IL-6 |
| Meta-analysis (pooled data) | Varied | Varied | Varied | No significant effect | No significant effect | ↓ 0.90 pg/mL |
| Study in RA patients | 200 mg/day capsule | 6 weeks | Rheumatoid Arthritis | ↓ Significantly | ↓ Significantly | - |
Experimental Protocols
To aid in the design of future studies and the interpretation of existing data, detailed methodologies from key experiments are provided below.
Protocol 1: Evaluation of Sesamin's Effect on Blood Pressure (based on Miyawaki et al., 2009)
-
Study Design: Double-blind, cross-over, placebo-controlled trial.
-
Participants: 25 middle-aged subjects with mild hypertension.
-
Intervention: 60 mg of sesamin per day in capsules or a placebo for 4 weeks.
-
Washout Period: 4 weeks.
-
Blood Pressure Measurement: Seated blood pressure measured in the morning using a standard automated device.
-
Data Analysis: Paired t-test to compare blood pressure changes from baseline.
Protocol 2: Assessment of Sesamin's Impact on Inflammatory Markers (based on a study in Rheumatoid Arthritis patients)
-
Study Design: Randomized, triple-blind, placebo-controlled clinical trial.
-
Participants: 44 female patients with rheumatoid arthritis.
-
Intervention: 200 mg/day sesamin supplement or placebo for 6 weeks.
-
Biomarker Analysis: Serum levels of hs-CRP and TNF-α measured using enzyme-linked immunosorbent assay (ELISA) at the beginning and end of the study.
-
Data Analysis: Independent samples t-test to compare changes in inflammatory markers between the sesamin and placebo groups.
Signaling Pathways and Experimental Workflows
The NF-κB Signaling Pathway: A Key Target of Sesamin
A consistent finding across many in vitro and in vivo studies is the ability of sesamin to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[10] The diagram below illustrates the key steps in this pathway and where sesamin is thought to exert its inhibitory effects.
Caption: Sesamin's inhibition of the NF-κB signaling pathway.
Experimental Workflow: From Clinic to Lab
The following diagram outlines a typical workflow for investigating the effects of sesamin in a clinical trial, from participant recruitment to data analysis.
Caption: A generalized workflow for a human clinical trial on sesamin.
Logical Relationship: Factors Influencing Sesamin Study Outcomes
The conflicting results in sesamin research can be understood as a multifactorial issue. The diagram below illustrates the interplay of key variables that can lead to divergent outcomes.
Caption: Factors contributing to conflicting results in sesamin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive Effects of Sesamin in Humans [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, triple-blind, placebo-controlled clinical trial, evaluating the sesamin supplement effects on proteolytic enzymes, inflammatory markers, and clinical indices in women with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sesame Consumption on Inflammatory Biomarkers in Humans: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Sesame Consumption on Inflammatory Biomarkers in Humans: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Oral Bioavailability of Sesamin
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of sesamin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, helping you optimize your formulation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability for sesamin?
A: The extremely low oral bioavailability of sesamin is primarily attributed to two main factors: its poor aqueous solubility (approximately 2.5 μg/mL) and the extensive first-pass metabolism it undergoes in the liver.[1][2][3] These factors significantly limit the amount of active sesamin that reaches systemic circulation after oral administration.
Q2: What are the most promising strategies for improving the oral bioavailability of sesamin?
A: Nanoformulation is the leading strategy. Key approaches include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and a co-surfactant that form fine oil-in-water nanoemulsions (20-200 nm) in the gastrointestinal tract, enhancing both solubility and permeability.[1][4]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers composed of physiological lipids that can encapsulate sesamin, protecting it from degradation and allowing for controlled release.[5][6][7][8]
-
Solid Dispersions: Formulations where sesamin is dispersed in a carrier like α-glycosylated stevia, which has been shown to significantly improve dissolution and bioavailability.[2]
-
Phytosomes: Complexes formed by binding sesamin with phospholipids, which can enhance absorption and systemic availability.[9][10]
Q3: I am developing a sesamin-SNEDDS formulation, but it appears cloudy and shows phase separation upon dilution. What is the likely cause?
A: This typically indicates a failure to form a stable nanoemulsion. Common causes include:
-
Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical. An imbalance can lead to the formation of larger, unstable macroemulsions.
-
Poor Excipient Selection: The chosen oil may have low solubilizing capacity for sesamin, or the surfactant/co-surfactant system may have an inappropriate Hydrophilic-Lipophilic Balance (HLB) value for creating a stable oil-in-water emulsion.
-
Drug Precipitation: Sesamin may be precipitating out of the formulation upon dilution due to insufficient solubilization within the nano-droplets.
Q4: My in vivo pharmacokinetic data for a new sesamin formulation shows high inter-subject variability. What are some potential experimental sources of this variability?
A: High variability in animal studies can obscure the true performance of your formulation. Consider these factors:
-
Gastrointestinal State: The presence or absence of food can significantly impact the absorption of lipid-based formulations.[1] Ensure consistent fasting and feeding protocols across all subjects.
-
Dosing Accuracy: Inconsistent administration volumes or techniques can lead to significant differences in the administered dose, especially when working with small animal models.
-
Blood Sampling and Processing: Inconsistent timing of blood draws, hemolysis, or improper handling and storage of plasma samples before analysis can introduce significant errors.
-
Analytical Method Validation: Ensure your HPLC or other quantification method is robust, reproducible, and has been validated for the biological matrix being tested.
Troubleshooting Guides
Guide 1: Optimizing a Sesamin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This guide addresses common issues encountered during the development of sesamin-loaded SNEDDS.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large Droplet Size (>200 nm) or High Polydispersity Index (PDI > 0.5) | 1. Inefficient emulsification.[2] 2. Insufficient amount of surfactant/co-surfactant. 3. Viscosity of the formulation is too high. | 1. Increase the surfactant-to-oil ratio. 2. Screen for a more efficient surfactant/co-surfactant combination.[1][11] 3. Construct a ternary phase diagram to identify the optimal nanoemulsion region for your chosen excipients. |
| Physical Instability (Phase Separation, Creaming, or Cracking over time) | 1. Sub-optimal excipient ratios leading to thermodynamic instability. 2. Ostwald ripening (growth of larger droplets at the expense of smaller ones). | 1. Re-evaluate the ternary phase diagram to ensure the formulation is in a thermodynamically stable region. 2. Increase the concentration of surfactant to better stabilize the oil-water interface. 3. Perform accelerated stability studies at different temperatures to identify robust formulations.[1][11] |
| Low Drug Loading Capacity | 1. Poor solubility of sesamin in the selected oil phase. 2. Precipitation of sesamin upon storage. | 1. Screen various oils (long-chain and medium-chain triglycerides) to find one with the highest saturation solubility for sesamin.[1][11] 2. Consider adding a co-solvent to the formulation to improve sesamin solubility, but ensure it is safe for oral administration. |
Data Presentation: Efficacy of Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies focused on improving sesamin bioavailability.
Table 1: Comparison of Bioavailability Enhancement Strategies for Sesamin
| Formulation Strategy | Key Components/Carrier | Resulting Particle Size | Fold Increase in Bioavailability (Relative) | Reference |
| SNEDDS | Glyceryl trioctanoate, polyoxyethylene castor oil, Tween 20 | 66.4 ± 31.4 nm | ~12.9-fold | [1][11] |
| Solid Dispersion | α-glycosylated stevia (Stevia-G) | Not Applicable | ~30-fold | [2] |
| Co-administration | Turmeric Oil | Not Applicable | 23-fold (increase in serum sesamin) | [2] |
Table 2: Pharmacokinetic Parameters of Sesamin SNEDDS vs. Control in Rats
| Parameter | Control (Sesamin Suspension) | SNEDDS Formulation | Improvement |
| Absolute Bioavailability | 0.3% | 4.4% | 14.7-fold |
| Relative Bioavailability | 1 | ~12.9 | 12.9-fold |
| Intestinal Permeability | Baseline | >3-fold increase | >200% |
| Data sourced from a study developing an optimized SNEDDS formulation.[1][11] |
Experimental Protocols & Visualizations
Experimental Workflow for Nanoformulation Development
The development of a successful nanoformulation for sesamin follows a logical progression from excipient screening to in vivo validation.
Caption: Workflow for developing and validating a sesamin nanoformulation.
Mechanism of SNEDDS for Enhancing Sesamin Bioavailability
SNEDDS improve bioavailability through a multi-faceted mechanism that enhances solubilization and absorption pathways.
Caption: How SNEDDS overcome key barriers to sesamin absorption.
Protocol 1: Preparation of a Sesamin-SNEDDS Formulation
This protocol outlines a general method for preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for sesamin based on published methodologies.[1][11]
1. Materials:
-
Sesamin (pure compound)
-
Oil Phase (e.g., Glyceryl trioctanoate)
-
Surfactant (e.g., Polyoxyethylene castor oil)
-
Co-surfactant (e.g., Tween 20)
2. Procedure:
-
Solubility Screening: Determine the saturation solubility of sesamin in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation: Accurately weigh the oil, surfactant, and co-surfactant in a glass vial according to the desired ratio (e.g., 10:80:10 w/w/w).
-
Drug Incorporation: Add the calculated amount of sesamin to the excipient mixture.
-
Homogenization: Gently heat the mixture to 37-40°C in a water bath and vortex until a clear, homogenous, and isotropic mixture is formed. This is the SNEDDS pre-concentrate.
-
Characterization:
-
To assess self-emulsification, dilute 1 part of the SNEDDS pre-concentrate with 100 parts of an aqueous medium (e.g., distilled water or phosphate buffer) under gentle agitation.
-
Measure the resulting droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument.
-
Visually inspect for clarity and absence of phase separation or drug precipitation.
-
Protocol 2: HPLC for Quantification of Sesamin in Biological Samples
This protocol provides a starting point for developing an HPLC method for sesamin quantification.[12][13]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient system of Acetonitrile (A) and Water (B) is often effective. An example gradient could be starting at 54% A and increasing to 95-100% A over 10-15 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287-290 nm.
-
Injection Volume: 10-20 µL.
2. Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of a precipitating agent (e.g., cold acetonitrile).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant and transfer it to a clean HPLC vial for injection.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of sesamin in the mobile phase or a blank biological matrix at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the sesamin concentration in the unknown samples by interpolating their peak areas from the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacies of Sesamin and Vitamin E
For Immediate Release
[City, State] – October 30, 2025 – In the landscape of antioxidant research, both sesamin, a primary lignan in sesame seeds, and vitamin E, a crucial fat-soluble vitamin, have demonstrated significant potential in mitigating oxidative stress. This guide offers a detailed comparison of their antioxidant effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluative processes.
Quantitative Antioxidant Activity
The antioxidant capacities of sesamin and vitamin E have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. While direct comparative studies on the pure compounds are limited, data from various sources provide valuable insights. It is important to note that the antioxidant activity of sesamin is sometimes reported based on extracts of sesame seeds or oil, which contain other potentially synergistic compounds.
| Antioxidant | Assay | IC50 / EC50 / TEAC Value | Reference |
| Sesamin (from extracts) | DPPH | IC50: 8.88–44.21 µg/mL (ethanolic and n-hexane extracts of sesame seeds) | [1] |
| ABTS | IC50: 24.91–141.19 µg/mL (ethanolic and n-hexane extracts of sesame seeds) | [1] | |
| FRAP | EC50: 222.40–872.57 µg/mL (ethanolic and n-hexane extracts of sesame seeds) | [1] | |
| α-Tocopherol (Vitamin E) | DPPH | Showed high scavenging activity in a comparative study of vitamin E isoforms.[2] | [2] |
| TEAC (ABTS) | No significant differences observed among vitamin E isoforms.[2] | [2] | |
| FRAP | Highest ferric reducing power among vitamin E isoforms.[2] | [2] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.
Mechanisms of Antioxidant Action: Signaling Pathways
Sesamin and Vitamin E exert their antioxidant effects through distinct yet sometimes overlapping cellular mechanisms.
Sesamin: Activation of the Nrf2-ARE Pathway
Sesamin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like sesamin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Sesamin activates the Nrf2-ARE antioxidant pathway.
Vitamin E: Chain-Breaking Antioxidant in Lipid Membranes
Vitamin E, primarily α-tocopherol, is a lipophilic antioxidant that resides in cell membranes. Its primary role is to protect polyunsaturated fatty acids (PUFAs) from lipid peroxidation. It does this by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like vitamin C. Beyond this direct scavenging, vitamin E also modulates various signaling pathways, including those involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).[4][5]
Caption: Vitamin E's role as a chain-breaking antioxidant.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned. Specific experimental conditions may vary between studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture: A small volume of the antioxidant solution (sesamin or vitamin E at various concentrations) is mixed with a larger volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the maximum absorbance wavelength of DPPH using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small aliquot of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of ferric chloride (FeCl3) in a 10:1:1 ratio.
-
Reaction Mixture: A small volume of the antioxidant solution is mixed with a larger volume of the freshly prepared and pre-warmed (37°C) FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance of the intense blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, typically ferrous sulfate (FeSO4) or Trolox. The results are expressed as mmol of Fe(II) equivalents or Trolox equivalents per gram of sample.
References
- 1. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sesamin and Other Lignans: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of sesamin and other prominent lignans, including sesamolin, pinoresinol, and secoisolariciresinol. It focuses on their distinct biological activities, underlying mechanisms of action, and performance in key experimental assays, presenting a valuable resource for research and development in pharmacology and nutritional science.
Comparative Biological Activities
Lignans, a major class of phytoestrogens, are polyphenolic compounds found in various plants. While structurally related, individual lignans exhibit a diverse range of biological effects and potencies. This section compares the antioxidant, anti-inflammatory, neuroprotective, and metabolic regulatory properties of sesamin against other notable lignans.
Antioxidant Activity
The antioxidant capacity of lignans is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals. However, their efficacy varies based on molecular structure. Sesamin and its close structural relative, sesamolin, are major lignans in sesame seeds.[1] While both contribute to the oxidative stability of sesame oil, their direct radical-scavenging activities in vitro can differ.[1][2] Studies suggest that sesamolin may exert lesser direct antioxidant activity than sesamol, a derivative, due to the absence of a phenolic hydroxyl group, which is a potent hydrogen donor.[2] The antioxidant mechanism for sesamin and sesamolin is proposed to involve hydrogen atom transfer from allylic hydrogens.[2]
Table 1: Comparative Antioxidant Activity of Lignans
| Lignan | Assay | Result | Source |
|---|---|---|---|
| Sesamin | β-carotene-bleaching | Less effective than sesamolin | [2] |
| Sesamolin | β-carotene-bleaching | More effective than sesamin | [2] |
| Sesamol | DPPH Radical Scavenging | Higher activity than sesamolin | [2] |
| Sesamol | Superoxide Radical Scavenging | Higher activity than sesamolin |[2] |
Note: Direct IC50 value comparisons across a wide range of lignans from a single study are limited in the available literature. The data presented reflects relative activities.
Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases. Lignans, particularly sesamin and sesamolin, have demonstrated significant anti-inflammatory properties. They effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This action is linked to the downregulation of the p38 MAPK and Toll-like receptor 4 (TLR4) signaling pathways.[4][5]
Table 2: Comparative Anti-inflammatory Activity of Lignans
| Lignan(s) | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Sesamin & Sesamolin | LPS-stimulated microglia | Inhibition of NO, TNF-α, and IL-6 production.[3] | Reduction of LPS-induced p38 MAPK signaling.[4] |
| Sesamin | LPS-induced ALI mice | Dose-dependent reduction of TNF-α, IL-1β, and IL-6 in BALF.[5] | Inhibition of TLR4 signaling pathways.[5] |
| Sesamin | Septic mice | Suppression of inflammatory response. | Inhibition of HMGB-1/TLR4/IL-33 pathway. |
Neuroprotective Effects
The neuroprotective potential of lignans is a growing area of research. Sesamin and sesamolin have shown promise in protecting neuronal cells against various insults. In models of cerebral ischemia, both compounds significantly reduced infarct size by approximately 50% in gerbils, suggesting potent neuroprotection against hypoxia and brain damage.[6] Furthermore, they can reduce reactive oxygen species (ROS) and inhibit apoptosis in neuronal cells.[7]
Table 3: Comparative Neuroprotective Activity of Lignans
| Lignan(s) | Model System | Key Findings | Source |
|---|---|---|---|
| Sesamin & Sesamolin | Cerebral Ischemia (Gerbil) | Reduced infarct size by ~50%.[6] | [6] |
| Sesamin & Sesamolin | LPS-stimulated microglia | Attenuated excess nitric oxide generation.[6] | [6] |
| Sesamin | Excitatory Neurotoxicity | Reduced glutamate release and calcium influx.[7] | [7] |
| Sesamolin | Hypoxia-induced ROS | Reduced ROS and inhibited apoptosis in neuron cells.[7] | [7] |
| Pinoresinol & Lariciresinol | Breast Cancer Cells (SkBr3) | Induced apoptosis by overexpressing pro-apoptotic genes. |[8] |
Effects on Lipid Metabolism
Lignans play a significant role in regulating hepatic fatty acid metabolism. Comparative studies in rats have shown that while sesamin, episesamin, and sesamolin all stimulate hepatic fatty acid oxidation, the effects of episesamin and sesamolin are generally greater than that of sesamin.[9] This difference is attributed to their bioavailability, with sesamolin accumulating at much higher levels in the serum and liver than sesamin.[9][10] In steatosis HepG2 cells, the lipid-lowering effect was ranked as sesamol > sesamin > sesamolin.[11] Lignans from other sources, such as secoisolariciresinol (SECO) from flaxseed, also contribute to lowering hepatic lipid accumulation.[12]
Table 4: Comparative Effects of Lignans on Hepatic Lipid Metabolism
| Lignan(s) | Model System | Effect on Fatty Acid Oxidation | Effect on Lipogenesis | Bioavailability Rank (in vivo) |
|---|---|---|---|---|
| Sesamin | Rats (in vivo) | Increased | Decreased | Low[9][10] |
| Episesamin | Rats (in vivo) | Greatly Increased (more than sesamin) | Decreased | Medium[9] |
| Sesamolin | Rats (in vivo) | Greatly Increased (more than sesamin) | Decreased | High[9][10] |
| Secoisolariciresinol (SECO) | Rats (in vivo) | Not specified | Reduced hepatic lipid accumulation.[12] | Not specified |
| Sesamol > Sesamin > Sesamolin | HepG2 cells (in vitro) | Enhanced | Reduced | N/A[11] |
Signaling Pathways and Mechanisms of Action
The biological activities of lignans are mediated through their interaction with various cellular signaling pathways. Diagrams generated using Graphviz illustrate these complex interactions, adhering to specified design constraints for clarity and contrast.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the comparative performance of lignans.
Protocol: DPPH Free Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Lignan test compounds (Sesamin, Sesamolin, etc.)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark, as DPPH is light-sensitive. The solution should have a deep purple color.
-
Preparation of Test Samples: Dissolve lignan compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100 µg/mL).
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the lignan sample dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the positive control, use ascorbic acid at the same concentrations as the test samples.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the scavenging percentage against the concentration of the lignan to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay quantifies the anti-inflammatory potential of lignans by measuring their ability to inhibit NO production in RAW 264.7 macrophages or primary microglia stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Lignan test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the lignan test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Griess Reagent Part B.
-
Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells.
Protocol: Cell Viability (MTT) Assay for Neuroprotection
This assay assesses the ability of lignans to protect neuronal cells (e.g., PC12 cells) from a neurotoxin like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.
Materials:
-
PC12 cell line
-
RPMI-1640 medium supplemented with horse serum and fetal bovine serum
-
6-hydroxydopamine (6-OHDA)
-
Lignan test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the lignan compounds for 2-4 hours.
-
Toxin Induction: Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). Include a control group with no toxin and a toxin-only group.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control group.
-
% Viability = (A_sample / A_control) * 100
-
The neuroprotective effect is determined by the increase in viability in lignan-treated groups compared to the 6-OHDA-only group.
-
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of three naturally occurring lignans, sesamol, sesamolin, and sesamin, as potent inhibitors of human cytochrome P450 46A1: Implications for treating excitatory neurotoxicity [frontiersin.org]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of sesame lignans (sesamin, episesamin and sesamolin) affecting gene expression profile and fatty acid oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of sesame lignans (sesamin, sesamolin, and sesamol) on oxidative stress and lipid metabolism in steatosis HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the flaxseed lignans secoisolariciresinol diglucoside and its aglycone on serum and hepatic lipids in hyperlipidaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
Sesamin's Health Benefits: A Comparative Guide Based on Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sesamin's performance in clinical trials against placebo and other alternatives, supported by experimental data. It aims to offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of this lignan derived from sesame seeds.
Data Presentation: Quantitative Comparison of Sesamin's Efficacy
The following tables summarize the quantitative data from meta-analyses and individual randomized controlled trials (RCTs) investigating the effects of sesamin on various health markers.
Table 1: Effects of Sesamin on Lipid Profile
| Study (Year) | Participant Population | Intervention Group (Sesamin) | Control Group | Duration | Key Findings (Compared to Control) |
| Meta-Analysis (Sun et al., 2022)[1][2] | 7 trials, 212 participants | Varied dosages | Placebo | Varied | Total Cholesterol (TC): Significant reduction (WMD: -10.893 mg/dL, 95% CI: -19.745 to -2.041, p=0.016) LDL-c: Significant reduction (WMD: -8.429 mg/dL, 95% CI: -16.086 to -0.771, p=0.031) HDL-c & TG: No significant effect |
| Hirata et al. (1996) | 21 hypercholesterolemic men | 32.4 mg/day sesamin + 9.9 mg/day α-tocopherol | Placebo + 9.9 mg/day α-tocopherol | 8 weeks | TC: Significant reduction LDL-c: Significant reduction |
| Mohammadshahi et al. (2017) | Patients with Type 2 Diabetes | 200 mg/day sesamin | Placebo | 8 weeks | TC, LDL-c, TG: Significant reduction |
WMD: Weighted Mean Difference; CI: Confidence Interval; TC: Total Cholesterol; LDL-c: Low-Density Lipoprotein cholesterol; HDL-c: High-Density Lipoprotein cholesterol; TG: Triglycerides.
Table 2: Effects of Sesamin on Blood Pressure
| Study (Year) | Participant Population | Intervention Group (Sesamin) | Control Group | Duration | Key Findings (Compared to Control) |
| Meta-Analysis (Sun et al., 2022)[1][2] | 7 trials, 212 participants | Varied dosages | Placebo | Varied | Systolic Blood Pressure (SBP): Significant reduction (WMD: -3.662 mmHg, 95% CI: -6.220 to -1.105, p=0.005) Diastolic Blood Pressure (DBP): No significant effect |
| Study in 2011 (as cited in Healthline)[3] | People with high blood pressure | 2.5 grams/day powdered black sesame seeds | Placebo | 1 month | SBP: 6% decrease compared to placebo |
WMD: Weighted Mean Difference; CI: Confidence Interval; SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure.
Table 3: Effects of Sesamin on Inflammatory Markers
| Study (Year) | Participant Population | Intervention Group (Sesamin) | Control Group | Duration | Key Findings (Compared to Control) |
| Meta-Analysis (Ghadiri et al., 2021) | 7 RCTs, 310 participants | Varied (sesame oil, seeds, sesamin capsules) | Placebo | 4-8 weeks | Interleukin-6 (IL-6): Significant reduction (WMD -0.90; 95% CI (-1.71, -0.09)) C-reactive protein (CRP) & Tumor necrosis factor-α (TNF-α): No significant effect overall, but reduction seen in subgroups using sesamin capsules. |
| Helli et al. (2019) | 44 women with Rheumatoid Arthritis | 200 mg/day sesamin supplement | Placebo | 6 weeks | hs-CRP, TNF-α, COX-2: Significant decrease Hyaluronidase, MMP-3: Significant decrease |
WMD: Weighted Mean Difference; CI: Confidence Interval; RCTs: Randomized Controlled Trials; hs-CRP: high-sensitivity C-reactive protein; TNF-α: Tumor necrosis factor-alpha; COX-2: Cyclooxygenase-2; MMP-3: Matrix metalloproteinase-3.
Experimental Protocols
Detailed methodologies for key clinical trials are outlined below to provide a comprehensive understanding of the experimental conditions.
Helli et al. (2019): Sesamin in Rheumatoid Arthritis
-
Study Design: A randomized, triple-blind, placebo-controlled clinical trial.
-
Participants: 44 women diagnosed with rheumatoid arthritis were randomly assigned to an intervention group or a control group.
-
Intervention: The intervention group received 200 mg of a sesamin supplement daily for 6 weeks.
-
Control: The control group received a matching placebo for 6 weeks.
-
Data Collection: Serum levels of various proteolytic enzymes (hyaluronidase, aggrecanase, and matrix metalloproteinases-3) and inflammatory biomarkers (hs-CRP, IL-1β, IL-6, TNF-α, and cyclooxygenase-2) were measured at the beginning and end of the study using the enzyme-linked immunosorbent assay (ELISA) method. Clinical indices such as the number of tender joints and pain severity were also assessed.
Meta-Analysis of Sesamin on Obesity, Blood Pressure, and Lipid Profile (Sun et al., 2022)[1][2]
-
Study Design: A systematic review and meta-analysis of randomized controlled trials.
-
Inclusion Criteria: The analysis included seven trials with a total of 212 participants that assessed the impact of sesamin on obesity, blood pressure, and lipid profile.
-
Data Synthesis: Data from five databases (PubMed, Cochrane Library, EMBASE, Web of Science, and Scopus) were electronically searched from their inception to July 2021. The primary outcomes were presented as weighted mean differences (WMD) with standard deviations (SD).
Signaling Pathways and Mechanisms of Action
Sesamin exerts its health benefits by modulating various signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the key mechanisms of action.
Caption: Sesamin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: Sesamin's antioxidant effect through the activation of the Nrf2 signaling pathway.
References
- 1. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Sesamin
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the biological activities of sesamin. It is important to note that the data for natural and synthetic sesamin are often from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Comparison of Antioxidant Activity
| Parameter | Natural Sesamin (from Sesamum indicum) | Synthetic Sesamin | Reference Compound | Source(s) |
| DPPH Radical Scavenging Activity (IC50) | IC50 values for sesame extracts containing sesamin range from 8.88–44.21 µg/mL.[1] | Data on the specific IC50 of pure synthetic sesamin is not readily available in the reviewed literature, but studies on sesame extracts show potent activity. | Ascorbic Acid (Standard) | [1] |
| Inhibition of Lipid Peroxidation | Effective in preventing the oxidation of oils.[2][3] | Assumed to be similar to natural sesamin due to identical chemical structure. | BHT (Butylated Hydroxytoluene) | [2] |
Table 2: Comparison of Anti-inflammatory Activity
| Parameter | Natural Sesamin (from Sesamum indicum) | Synthetic Sesamin | Reference Compound | Source(s) |
| Inhibition of Nitric Oxide (NO) Production | Metabolites of sesamin show strong inhibitory effects on LPS-induced NO production in macrophages.[4] | Expected to have similar activity due to identical structure and metabolism. | Dexamethasone | [4] |
| Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) | Significantly reduces the production of TNF-α and IL-6.[4] | Assumed to be similar to natural sesamin. | Indomethacin | [5] |
| Inhibition of Paw Edema (in vivo) | Reduces carrageenan-induced paw edema in rats.[5] | Not explicitly studied, but expected to be effective. | Indomethacin | [5] |
Table 3: Bioavailability
| Parameter | Natural Sesamin | Synthetic Sesamin | Notes | Source(s) |
| Oral Bioavailability | Oral bioavailability of sesaminol (a metabolite) is approximately 21.1 ± 3.47% in rats.[6] | The bioavailability of pure synthetic sesamin has not been extensively reported, but it is expected to be similar to its natural counterpart. | Bioavailability can be influenced by the food matrix and co-administration with other compounds. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Sesamin Quantification
This method is used to determine the concentration of sesamin in various samples, including plant extracts and biological fluids.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a 70:30 (v/v) mixture of methanol and water.
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection: UV detection at 287 nm.
-
Sample Preparation:
-
Oil Samples: An oil sample (e.g., 0.2 g) is extracted multiple times with methanol. The extracts are combined, brought to a known volume, and filtered before injection.
-
Serum Samples: Serum is typically extracted with an organic solvent like ethyl acetate or n-hexane. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection.
-
-
Quantification: A standard curve is generated using known concentrations of a pure sesamin standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge free radicals.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Reagents:
-
DPPH solution (e.g., 0.2 mM in methanol).
-
Test sample dissolved in methanol at various concentrations.
-
Positive control (e.g., ascorbic acid or BHT).
-
-
Procedure:
-
Add a small volume of the test sample or standard to a larger volume of the DPPH solution (e.g., 10 µL of sample to 190 µL of DPPH solution in a 96-well plate).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of sesamin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Sesamin's anti-inflammatory mechanism via NF-κB and MAPK pathways.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of natural and synthetic sesamin.
Caption: Workflow for comparing natural and synthetic sesamin efficacy.
Conclusion
The available evidence strongly supports the potent antioxidant and anti-inflammatory properties of sesamin. While there is a lack of direct, head-to-head comparative studies between natural and synthetic sesamin, their identical chemical structures suggest that their biological efficacy should be comparable, provided the purity of the synthetic version is high. The primary difference between the two lies in their source and the potential presence of other synergistic compounds in natural extracts. For research and pharmaceutical applications, synthetic sesamin offers the advantage of high purity and consistency, which is crucial for standardized dosing and mechanistic studies. Future research should focus on direct comparisons of the bioavailability and efficacy of natural and synthetic sesamin to provide a more definitive answer for drug development professionals.
References
- 1. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Profile and Antioxidant Activity of Sesame Seed (Sesamum indicum) By-Products for Stability and Shelf Life Improvement of Refined Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
A Comparative Guide to the Validation of Sesamin's Mechanism of Action in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sesamin's performance in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The data presented herein compares sesamin with other well-known natural compounds, curcumin and resveratrol, that also target this pathway. Detailed experimental protocols and visual diagrams are provided to support the validation of its mechanism of action.
Mechanism of Action: Sesamin's Role in NF-κB Inhibition
The canonical NF-κB signaling cascade is a primary target for therapeutic intervention in inflammatory diseases and cancer. In its inactive state, NF-κB (most commonly a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and pro-survival genes.
Sesamin, a lignan isolated from sesame seeds, has been shown to exert its anti-inflammatory and chemopreventive effects by intervening at key steps in this pathway. Experimental evidence demonstrates that sesamin can inhibit the phosphorylation and subsequent degradation of IκBα. This action prevents the release and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream target genes.
Comparative Efficacy of NF-κB Inhibitors
The following tables summarize quantitative data on the efficacy of sesamin and its alternatives, curcumin and resveratrol, in inhibiting the NF-κB pathway. It is important to note that the data is compiled from various studies using different cell lines, stimuli, and assay methods, which can influence the absolute values.
| Table 1: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay) | |||
| Compound | Cell Line | Stimulus | IC₅₀ Value |
| Sesamin | KBM-5 (Human Myeloid Leukemia) | TNF-α | Inhibition of NF-κB-mediated reporter gene transcription demonstrated, though a specific IC₅₀ value was not reported in the reviewed literature. |
| Curcumin | RAW264.7 (Mouse Macrophage) | LPS | ~18 µM |
| Curcumin Analog (BAT3) | L929sA (Mouse Fibroblast) | TNF-α | ~6 µM |
| Resveratrol | HEK293T (Human Embryonic Kidney) | Not specified | ~1 µM (Note: Resveratrol can directly inhibit firefly luciferase activity, which may confound results from this assay type)[1][2] |
| Table 2: Inhibition of Cancer Cell Proliferation (Downstream Effect of NF-κB Inhibition) | ||
| Compound | Cell Line | IC₅₀ Value (MTT Assay) |
| Sesamin | KBM-5 (Human Myeloid Leukemia) | ~42.7 µM |
| DU145 (Human Prostate Cancer) | ~60.2 µM | |
| HCT116 (Human Colon Cancer) | ~51.7 µM | |
| MDA-MB-231 (Human Breast Cancer) | ~51.1 µM | |
| Curcumin | KRASm/TP53w (Colon Cancer) | ~20.0 µM |
| KRASm/TP53- (Colon Cancer) | ~17.4 µM |
Detailed Experimental Protocols
Western Blot for Phospho-IκBα and Nuclear p65
This protocol is designed to quantify the inhibition of IκBα phosphorylation and p65 nuclear translocation.
a. Cell Culture and Treatment:
-
Culture cells (e.g., KBM-5, RAW264.7) to 70-80% confluency in appropriate media.
-
Pre-treat cells with various concentrations of sesamin (e.g., 25, 50, 100 µM) or vehicle control for 12 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 nM TNF-α for 15-30 minutes).
b. Nuclear and Cytoplasmic Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer, incubate on ice, and centrifuge to collect the supernatant (nuclear fraction).
-
Determine protein concentration of both fractions using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 30-40 µg) from cytoplasmic extracts for phospho-IκBα and from nuclear extracts for p65 onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic, Lamin B1 or TBP for nuclear).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein levels relative to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
a. Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
b. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of sesamin, curcumin, resveratrol, or vehicle control for 1-24 hours, depending on the experimental design.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 4-6 hours.
c. Luminescence Measurement:
-
Lyse the cells using the reporter lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If a normalization plasmid was used, measure the activity of the control reporter (e.g., Renilla luciferase).
d. Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity for each well.
-
Express the results as a percentage of the activity in the stimulated, vehicle-treated control cells.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
Mandatory Visualizations
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Workflow for validating NF-κB pathway inhibition.
Caption: Logical flow of Sesamin's therapeutic effect.
References
A Comparative Analysis of Sesamin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of sesamin metabolism, focusing on humans and rats. The information presented is intended to support research and development efforts by offering a clear overview of metabolic pathways, pharmacokinetic parameters, and the experimental methods used to obtain this data.
Introduction
Sesamin, a major lignan found in sesame seeds and oil, has garnered significant scientific interest for its various physiological activities. Understanding its metabolic fate across different species is crucial for extrapolating preclinical findings to human applications and for the development of sesamin-based therapeutics. This guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of sesamin, highlighting key inter-species differences.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of sesamin in humans and rats, as well as the primary enzymes involved in its metabolism.
Table 1: Pharmacokinetic Parameters of Sesamin in Humans vs. Rats (Oral Administration)
| Parameter | Human | Rat |
| Dose | 50 mg (sesamin/episesamin 1:1 mixture)[1] | 5 mg/kg[2] |
| Cmax (Maximum Plasma Concentration) | ~2.68 ng/mL (7.6 nmol/L) | Not explicitly stated for parent sesamin |
| Tmax (Time to Maximum Plasma Concentration) | 5.0 hours[1][3] | 1.0 hour[4][2] |
| t1/2 (Half-life) | Not explicitly stated for sesamin, 2.4h for main metabolite SC-1[1] | 4.7 hours[4][2] |
| AUC (Area Under the Curve) | Data not available | Not explicitly stated for parent sesamin |
Note: The human study used a mix of sesamin and its epimer, episesamin. The rat study used radiolabeled [14C]sesamin, and the pharmacokinetic parameters were based on total radioactivity.
Table 2: Major Enzymes Involved in Sesamin Metabolism
| Species | Primary Metabolizing Enzymes | Metabolic Reaction |
| Human | Cytochrome P450 (CYP) 2C9, UDP-glucuronosyltransferases (UGTs), Catechol-O-methyltransferase (COMT) | Catechol formation, Glucuronidation, Methylation |
| Rat | Cytochrome P450 (CYP) 2C family | Catechol formation |
Metabolic Pathways
Sesamin undergoes extensive metabolism in both humans and rats. The primary metabolic pathway involves the opening of the methylenedioxyphenyl group to form catechol derivatives, which is primarily mediated by cytochrome P450 enzymes. These catechols are then subject to Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Interspecies Variations
A notable difference between human and rat metabolism of sesamin lies in the subsequent fate of the catechol metabolites. In human liver microsomes, glucuronidation of the sesamin mono-catechol is the predominant reaction. In contrast, in rat liver microsomes, further catecholization to a di-catechol and glucuronidation occur at similar rates. This suggests a significant species-based difference in the metabolic clearance of sesamin.
Sesamin Metabolic Pathways in Humans and Rats.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of sesamin metabolism.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion of sesamin in rats following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Test Article: [14C]sesamin dissolved in a suitable vehicle.
-
Sample Collection: Blood samples are collected at various time points post-dosing via the tail vein. Urine and feces are collected over a specified period (e.g., 48 hours) using metabolic cages.
-
Sample Analysis:
-
Plasma radioactivity is measured by liquid scintillation counting to determine the time course of total radioactivity.
-
Metabolite profiling in plasma, urine, and feces is conducted using radiochromatography (e.g., HPLC with a radioactivity detector).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and elimination half-life (t1/2) using non-compartmental analysis.
Workflow for In Vivo Pharmacokinetic Study in Rats.
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolic pathways of sesamin and identify the enzymes involved using liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from human or rat liver tissue by differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains:
-
Liver microsomes (e.g., 0.2-1.0 mg/mL protein)
-
Sesamin (e.g., 1-50 µM)
-
NADPH-generating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.
-
Phosphate buffer (pH 7.4)
-
-
Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 0-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by HPLC-MS/MS to identify and quantify sesamin and its metabolites.
-
Enzyme Identification: To identify the specific CYP enzymes involved, recombinant human CYP enzymes can be used in place of liver microsomes, or specific CYP inhibitors can be included in the incubation with liver microsomes.
Workflow for In Vitro Metabolism of Sesamin.
Analytical Method: HPLC-MS/MS for Sesamin Quantification in Plasma
Objective: To accurately quantify the concentration of sesamin in plasma samples.
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
Protein precipitation is performed by adding a solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for sesamin and an internal standard.
-
Conclusion
The metabolism of sesamin exhibits notable differences between humans and rats, particularly in the downstream processing of its catechol metabolites. While both species utilize CYP-mediated oxidation as the initial step, the subsequent conjugation pathways differ significantly. These variations underscore the importance of careful species selection and data interpretation in preclinical studies. The pharmacokinetic data, although incomplete for a direct comparison of all parameters, indicates a faster absorption of sesamin in rats compared to humans. The provided experimental protocols offer a foundation for researchers to design and execute studies aimed at further elucidating the metabolism and pharmacokinetics of sesamin. A more detailed investigation into the complete pharmacokinetic profile of sesamin in humans, particularly the AUC, would be highly beneficial for future research and development.
References
- 1. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Sesamin's Cellular Impact: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Sesamin, a lignan derived from sesame seeds, has garnered significant attention within the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of sesamin's effects on various cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of sesamin's mechanisms of action and its potential as a therapeutic agent.
Comparative Efficacy of Sesamin on Cancer Cell Viability
The cytotoxic effects of sesamin have been evaluated across a range of cancer cell lines, demonstrating varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, highlights these differences. The following table summarizes the IC50 values of sesamin in several cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be approached with caution due to potential variations in experimental conditions between studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | ~50-100 | 24 |
| HepG2 | Hepatocellular Carcinoma | 98 | 48[1] |
| MOLT-4 | Leukemia | 400 µg/ml (~706 µM) | 48[2] |
| NB4 | Leukemia | 600 µg/ml (~1059 µM) | 48[2] |
Mechanisms of Action: A Look at Cellular Signaling
Sesamin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The extent of these effects can differ between cell lines, suggesting cell-type-specific responses to sesamin treatment.
Induction of Apoptosis
Sesamin has been shown to induce apoptosis, or programmed cell death, in various cancer cells. In the human breast cancer cell line MCF-7, sesamin treatment (1-50 µM) leads to an increase in the expression of pro-apoptotic proteins such as Bax and activated caspase-3.[3] This suggests that sesamin can trigger the intrinsic apoptotic pathway in these cells. Similarly, in the human hepatocellular carcinoma cell line HepG2, sesamin (25-125 µM) induces apoptosis.[1]
The following diagram illustrates the general intrinsic pathway of apoptosis that can be activated by sesamin.
Cell Cycle Arrest
Another significant anti-cancer mechanism of sesamin is its ability to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In MCF-7 cells, sesamin treatment (1, 10, and 50 µM) results in a significant increase in the sub-G1 phase population, indicative of apoptosis-related DNA fragmentation.[3] In contrast, in HepG2 cells, sesamin (25-125 µM) causes cell cycle arrest at the G2/M phase.[1] This difference highlights the cell-line-specific effects of sesamin on cell cycle progression.
The following diagram depicts a simplified workflow for analyzing cell cycle distribution using flow cytometry.
Modulation of Key Signaling Pathways
Sesamin's influence extends to critical signaling pathways that regulate cancer cell growth and survival. Notably, sesamin has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), two transcription factors frequently overactive in cancer.
-
STAT3 Pathway: In HepG2 cells, sesamin suppresses both the constitutive and interleukin (IL)-6-induced activation of the STAT3 signaling pathway.[4] This inhibition leads to the downregulation of downstream target genes involved in cell cycle progression and apoptosis. The effect of sesamin on the STAT3 pathway has also been observed in bladder cancer cells, where it leads to reduced tumor cell migration and invasion.[5][6][7]
-
NF-κB Pathway: Sesamin has been found to suppress the NF-κB signaling pathway in various tumor cells. This inhibition is crucial as NF-κB is a key regulator of inflammation, cell survival, proliferation, and angiogenesis. In colorectal cancer cells, sesamin was shown to inhibit the NF-κB p65/HIF-1α/VEGFA signaling pathway under hypoxic conditions, thereby suppressing angiogenesis.[8]
The diagram below illustrates the inhibitory effect of sesamin on the STAT3 signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of sesamin (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with sesamin for the specified time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.
Western Blot Analysis
-
Protein Extraction: Lyse the sesamin-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bax, caspase-3, STAT3, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Sesamin via the LincRNA-p21/STAT3 Axis in Human Bladder Cancer: Inhibition of Metastatic Progression and Enhanced Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Sesamin inhibits hypoxia-stimulated angiogenesis via the NF-κB p65/HIF-1α/VEGFA signaling pathway in human colorectal cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
independent validation of published sesamin research
An Independent Validation of Published Sesamin Research: A Comparative Guide for Researchers
This guide provides an objective comparison of sesamin's performance across various experimental models, supported by published data. It is intended for researchers, scientists, and professionals in drug development seeking to evaluate the anti-inflammatory and neuroprotective potential of sesamin.
Data Summary
The following tables summarize the quantitative effects of sesamin in different in vitro and in vivo models of inflammation and neuroinflammation.
Table 1: Effect of Sesamin on Inflammatory Mediators in IL-1β-stimulated Human Osteoarthritis Chondrocytes
| Inflammatory Mediator | Treatment Group | Concentration | Result | Reference |
| PGE2 | IL-1β | 10 ng/mL | Increased production | [1][2] |
| IL-1β + Sesamin | 2.5 µM | Significant inhibition of PGE2 production | [1][2] | |
| IL-1β + Sesamin | 5 µM | More potent inhibition of PGE2 production | [1][2] | |
| NO | IL-1β | 10 ng/mL | Increased production | [1][2] |
| IL-1β + Sesamin | 2.5 µM | Significant inhibition of NO production | [1][2] | |
| IL-1β + Sesamin | 5 µM | More potent inhibition of NO production | [1][2] | |
| MMP-1 | IL-1β | 10 ng/mL | Increased production | [1] |
| IL-1β + Sesamin | 5 µM | Significant reduction in MMP-1 production | [1] | |
| MMP-3 | IL-1β | 10 ng/mL | Increased production | [1][3] |
| IL-1β + Sesamin | 5 µM | Significant reduction in MMP-3 production | [1][3] | |
| MMP-13 | IL-1β | 10 ng/mL | Increased production | [1][3] |
| IL-1β + Sesamin | 5 µM | Significant reduction in MMP-13 production | [1][3] |
Table 2: Effect of Sesamin on Pro-inflammatory Cytokines in LPS-stimulated Microglia
| Cytokine | Treatment Group | Sesamin Concentration | Inhibition of Production | Reference |
| TNF-α | LPS | - | Baseline | [4][5] |
| LPS + Sesamin | 10-100 µg/mL | Dose-dependent inhibition | [4] | |
| IL-6 | LPS | - | Baseline | [4][5] |
| LPS + Sesamin | 10-100 µg/mL | Significant dose-dependent inhibition | [4][5] | |
| IL-1β | LPS | - | Baseline | [4] |
| LPS + Sesamin | 10-100 µg/mL | Dose-dependent inhibition | [4] |
Table 3: Neuroprotective Effects of Sesamin in an MPP+-induced Model of Neuroinflammation
| Parameter | Treatment Group | Sesamin Concentration | Outcome | Reference |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | MPP+ | - | Increased mRNA and protein levels | [6][7] |
| MPP+ + Sesamin | Not specified | Reduction in gene expression and protein concentrations | [6][7] | |
| iNOS protein expression | MPP+ | - | Increased expression | [6][7] |
| MPP+ + Sesamin | Not specified | Decreased expression | [6][7] | |
| Mitochondrial Superoxide Radicals | MPP+ | - | Increased production | [6][7] |
| MPP+ + Sesamin | Not specified | Reduced production | [6][7] | |
| Neuronal Apoptosis | MPP+ activated microglia | - | Increased neuronal death | [6][7] |
| MPP+ activated microglia + Sesamin | Not specified | Rescue of neuronal cells from apoptosis | [6][7] |
Key Experimental Protocols
1. Anti-Inflammatory Effects in IL-1β-stimulated Human Osteoarthritis Chondrocytes
-
Cell Culture: Human osteoarthritis chondrocytes are isolated and cultured.
-
Stimulation: Chondrocytes are stimulated with Interleukin-1β (IL-1β) at a concentration of 10 ng/mL to induce an inflammatory response.
-
Treatment: In conjunction with IL-1β stimulation, cells are treated with varying concentrations of sesamin (e.g., 2.5 µM and 5 µM).
-
Analysis:
-
PGE2 and NO Production: Levels of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in the culture medium are quantified using ELISA and Griess reagent assay, respectively.[1][2]
-
MMP Production: The production of matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) is measured by ELISA.[1][3]
-
Western Blotting: The phosphorylation of NF-κB p65 and IκBα, and the expression levels of Nrf2 and HO-1 are determined by Western blot analysis to investigate the underlying signaling pathways.[1]
-
2. Anti-Inflammatory Effects in LPS-stimulated Microglia
-
Cell Culture: Murine microglial cell lines (e.g., BV-2) are cultured.
-
Stimulation: Microglia are stimulated with Lipopolysaccharide (LPS) to induce inflammation.
-
Treatment: Cells are pre-treated with various concentrations of sesamin before LPS stimulation.
-
Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are measured using ELISA.[4][5]
-
Western Blotting: The activation of signaling pathways like p38 MAPK and NF-κB is assessed by examining the phosphorylation of key proteins via Western blotting.[5]
-
3. Neuroprotective Effects in an MPP+-induced Neuroinflammation Model
-
Co-culture System: A co-culture system of microglial cells (e.g., N9) and neuronal cells (e.g., PC12) is established.
-
Toxin Induction: Neuroinflammation is induced by treating the microglial cells with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).
-
Treatment: The co-cultures are treated with sesamin to evaluate its protective effects.
-
Analysis:
-
Cytokine Profiling: The mRNA and protein levels of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) are measured using real-time quantitative PCR and ELISA.[6][7]
-
Oxidative Stress Markers: The expression of inducible nitric oxide synthase (iNOS) and the production of mitochondrial superoxide radicals are assessed to determine the effect on oxidative stress.[6][7]
-
Neuronal Viability: Apoptosis and death of the neuronal PC12 cells are measured to evaluate the neuroprotective efficacy of sesamin.[6][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by sesamin and a typical experimental workflow for its evaluation.
Caption: Sesamin's dual regulation of NF-κB and Nrf2 pathways.
Caption: General experimental workflow for evaluating sesamin's effects.
References
- 1. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-COVID-19, Anti-Inflammatory, and Anti-Osteoarthritis Activities of Sesamin from Sesamum indicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesamin inhibits lipopolysaccharide-induced cytokine production by suppression of p38 mitogen-activated protein kinase and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin and Sesamin Protect Dopaminergic Cells from MPP+-Induced Neuroinflammation in a Microglial (N9)-Neuronal (PC12) Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin and sesamin protect dopaminergic cells from MPP+-induced neuroinflammation in a microglial (N9)-neuronal (PC12) coculture system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sesamine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of sesamine. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and adhering to general safety protocols.
Sesamine Chemical and Physical Properties
Proper disposal procedures are predicated on a thorough understanding of the substance's properties. Sesamine is a lignan isolated from sesame seeds and oil. Below is a summary of its key chemical and physical data.
| Property | Value | Source |
| Molecular Formula | C20H18O6 | [1] |
| Molar Mass | 354.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 123 - 124 °C | [1] |
| Solubility | Soluble in DMSO (71 mg/mL) | [2] |
Health and Safety Information
While sesamine is a naturally occurring compound, it is crucial to handle it with appropriate care in a laboratory context. Always consult the specific Safety Data Sheet (SDS) for the product you are using. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid generating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A Safety Data Sheet for a product containing sesame as a solid manual detergent indicates that it may cause serious eye damage and respiratory irritation, and is toxic to aquatic life with long-lasting effects[3]. While this is not pure sesamine, it suggests that caution should be exercised.
Step-by-Step Disposal Procedures
The appropriate disposal method for sesamine depends on the quantity and form of the waste (e.g., pure compound, contaminated materials, solutions).
Step 1: Waste Identification and Segregation
-
Pure Sesamine Waste: Unused or expired pure sesamine should be treated as chemical waste.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with sesamine should be segregated from regular trash.
-
Solutions Containing Sesamine: Solutions of sesamine in organic solvents (e.g., DMSO) must be handled as hazardous chemical waste.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Carefully collect all solid sesamine waste and contaminated disposable labware.
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of sesamine.
-
-
Liquid Waste (Solutions):
-
Pour sesamine solutions into a designated hazardous waste container for organic solvents.
-
Ensure the container is properly capped to prevent the release of vapors[4].
-
Do not mix incompatible waste streams. For example, do not mix flammable solvents with corrosive wastes.
-
Step 3: Labeling and Storage
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("Sesamine"), and the primary hazard(s) (e.g., "Irritant," "Environmental Hazard").
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials[4].
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste[5][6]. Never dispose of sesamine or its solutions down the drain or in the regular trash[4].
Spill and Emergency Procedures
In the event of a spill:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from publicly available chemical data. Specific experimental use of sesamine will generate waste that must be evaluated on a case-by-case basis. For instance, if sesamine is used in cell culture, the resulting waste may also be considered biohazardous and require specialized disposal procedures.
Logical Workflow for Sesamine Disposal
.
Caption: Workflow for the proper disposal of sesamine waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
